(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid
Description
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSFWXSSALIZAU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a chiral building block with significant potential in pharmaceutical and chemical synthesis. This document includes key physicochemical data, detailed experimental protocols for its preparation and analysis, and an exploration of its potential biological activities based on related structures.
Chemical Identity and Physicochemical Properties
This compound, also known as (S)-4-chloromandelic acid, is a halogenated derivative of mandelic acid. Its chemical structure consists of a phenyl ring substituted with a chlorine atom at the para position, attached to a chiral carbon bearing a hydroxyl group and a carboxylic acid functional group.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-(4-chlorophenyl)-2-hydroxyacetic acid |
| Synonyms | (S)-(+)-4-Chloromandelic acid, (S)-p-Chloromandelic acid |
| CAS Registry Number | 76496-63-4[1][2] |
| Molecular Formula | C₈H₇ClO₃[1][2] |
| Molecular Weight | 186.59 g/mol [1][2] |
| InChI Key | BWSFWXSSALIZAU-ZETCQYMHSA-N[1] |
| SMILES | O=C(O)--INVALID-LINK--c1ccc(Cl)cc1[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | White to off-white solid/powder | [3][4] |
| Melting Point | 113 - 116 °C | [3] |
| Boiling Point | 361.4 ± 27.0 °C (Predicted) | [3] |
| pKa | 3.14 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in methanol and water. Soluble in ethanol, diethyl ether, and dichloromethane. | [3][5] |
Spectroscopic Data
The following spectroscopic data, primarily based on the racemic mixture (4-chloromandelic acid), provides a reference for the characterization of the (S)-enantiomer. The spectra for the pure enantiomer are expected to be identical to the racemate under standard achiral conditions.
Table 3: Spectroscopic Data of 4-Chloromandelic Acid
| Technique | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton (CH-OH), and the acidic protons of the hydroxyl and carboxyl groups.[5][6] |
| ¹³C NMR | Resonances for the carboxylic carbon, the chiral methine carbon, and the aromatic carbons. |
| Infrared (IR) | Characteristic absorptions for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C-Cl stretching. |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns consistent with the structure.[7] |
Experimental Protocols
Synthesis via Enzymatic Kinetic Resolution of Racemic 4-Chloromandelic Acid
This protocol describes a method for the preparation of this compound from its racemic mixture through lipase-catalyzed kinetic resolution. This method takes advantage of the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the desired (S)-acid.
Materials:
-
Racemic 4-chloromandelic acid
-
Lipase (e.g., Lipase from Candida antarctica B (Novozym 435) or Lipase AK from Pseudomonas fluorescens)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic 4-chloromandelic acid in the chosen organic solvent.
-
Enzyme Addition: Add the lipase to the solution. The amount of enzyme will depend on its activity and should be optimized.
-
Acylation: Add the acyl donor (e.g., vinyl acetate) to the mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the formed ester.
-
Enzyme Removal: After the desired conversion is reached, filter off the immobilized enzyme.
-
Extraction: Transfer the filtrate to a separatory funnel. Add a sodium bicarbonate solution to extract the unreacted (S)-4-chloromandelic acid into the aqueous phase. The acylated (R)-enantiomer will remain in the organic phase.
-
Separation: Separate the aqueous and organic layers.
-
Acidification and Isolation: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. The (S)-4-chloromandelic acid will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The purity can be further enhanced by recrystallization from a suitable solvent system (e.g., toluene/heptane).
-
Characterization: Confirm the identity and enantiomeric purity of the product using techniques such as NMR, melting point, and chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-4-CHLOROMANDELIC ACID CAS#: 76496-63-4 [m.chemicalbook.com]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. chembk.com [chembk.com]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloromandelic acid | C8H7ClO3 | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid: A Technical Guide
Introduction
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (S)-p-chloromandelic acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active compounds. Its stereochemistry is crucial for the desired therapeutic effects of the final products. This technical guide provides an in-depth overview of the primary synthetic methodologies for obtaining this enantiomerically pure compound, tailored for researchers, scientists, and professionals in drug development. The core strategies discussed include classical resolution of a racemic mixture, biocatalytic routes, and asymmetric synthesis.
Classical Resolution via Diastereomeric Salt Formation
A robust and widely used method for obtaining enantiomerically pure this compound is the resolution of a racemic mixture of 4-chloromandelic acid. This technique relies on the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Resolution using (R)-(+)-N-benzyl-1-phenylethylamine
A notable method involves the use of (R)-(+)-N-benzyl-1-phenylethylamine as a resolving agent. This process has been optimized to achieve high efficiency and purity.
Experimental Protocol:
-
Salt Formation: Racemic 4-chloromandelic acid (4-ClMA) and (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA) are dissolved in absolute ethanol. The optimal molar ratio of 4-ClMA to (R)-(+)-BPA is 1:1.
-
Crystallization: The solution is gradually cooled to 15 °C to facilitate the crystallization of the less soluble diastereomeric salt, which is the salt of (R)-4-chloromandelic acid with (R)-(+)-BPA.
-
Filtration: The crystallized salt is separated from the mother liquor by filtration. The mother liquor is now enriched with the diastereomeric salt of (S)-4-chloromandelic acid.
-
Liberation of the (S)-enantiomer: The mother liquor is concentrated, and the residue is treated with an acid (e.g., hydrochloric acid) to decompose the salt and liberate the this compound.
-
Extraction and Purification: The desired (S)-acid is then extracted with an organic solvent, and the solvent is evaporated to yield the final product. Further purification can be achieved by recrystallization.
Quantitative Data for Resolution with (R)-(+)-BPA:
| Parameter | Value |
| Resolving Agent | (R)-(+)-N-benzyl-1-phenylethylamine |
| Solvent | Absolute Ethanol |
| Molar Ratio (4-ClMA : (R)-(+)-BPA) | 1:1 |
| Crystallization Temperature | 15 °C |
| Solvent Volume | 1.6 mL / 1 mmol 4-ClMA |
Table 1: Optimized conditions for the resolution of 4-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethylamine.[1]
Logical Workflow for Classical Resolution:
References
An In-depth Technical Guide to (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid
CAS Number: 76496-63-4 Synonyms: S-(+)-4-Chloro Mandelic Acid
This technical guide provides a comprehensive overview of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a valuable chiral building block in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, spectroscopic data, and applications in drug discovery and development.
Chemical and Physical Properties
This compound is a solid, chiral carboxylic acid. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 117-122 °C | |
| Boiling Point | 361.4 °C at 760 mmHg | |
| SMILES | O=C(O)--INVALID-LINK--c1ccc(Cl)cc1 | [1] |
| InChI Key | BWSFWXSSALIZAU-ZETCQYMHSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of the racemic mixture. Below are detailed experimental protocols for the synthesis of the racemic acid and its subsequent resolution.
Synthesis of Racemic 2-(4-Chlorophenyl)-2-hydroxyacetic Acid
A common route to racemic 4-chloromandelic acid involves the hydrolysis of the corresponding cyanohydrin, which is synthesized from 4-chlorobenzaldehyde.
Experimental Protocol:
Step 1: Synthesis of 4-chlorobenzaldehyde cyanohydrin
-
In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.
-
4-Chlorobenzaldehyde is added to the cyanide solution with vigorous stirring.
-
A solution of a weak acid (e.g., acetic acid) is added dropwise to the mixture while maintaining the low temperature.
-
The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
-
The product, 4-chlorobenzaldehyde cyanohydrin, is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude cyanohydrin.
Step 2: Hydrolysis to Racemic 2-(4-Chlorophenyl)-2-hydroxyacetic Acid [3]
-
The crude 4-chlorobenzaldehyde cyanohydrin is treated with a strong acid, such as concentrated hydrochloric acid.
-
The mixture is heated under reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.
-
After cooling, the reaction mixture is extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and the solvent is evaporated to yield racemic 2-(4-Chlorophenyl)-2-hydroxyacetic acid.
-
The crude product can be purified by recrystallization.
Resolution of Racemic 2-(4-Chlorophenyl)-2-hydroxyacetic Acid
The separation of the (S)-enantiomer from the racemic mixture is a critical step and can be achieved through classical resolution using a chiral resolving agent.
Experimental Protocol using (S)-1-naphthylethylamine: [4]
-
Racemic 4-chloromandelic acid is dissolved in a suitable alcohol solvent, such as methanol or ethanol, with heating.
-
A solution of (S)-1-naphthylethylamine (as the chiral resolving agent) in the same solvent is added to the racemic acid solution. The molar ratio of the resolving agent to the racemate is typically between 1.0 and 2.0.
-
The mixture is stirred, and upon cooling, the diastereomeric salt of this compound with (S)-1-naphthylethylamine preferentially crystallizes due to its lower solubility.
-
The crystals are collected by filtration and can be recrystallized from the same solvent to improve diastereomeric purity.
-
The purified diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to liberate the free this compound.
-
The product is extracted with an organic solvent, and the solvent is removed to yield the enantiomerically pure (S)-acid.
-
The chiral resolving agent can be recovered from the mother liquor for reuse.
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | A proton NMR spectrum of 4-chloromandelic acid is available, which would show characteristic peaks for the aromatic protons, the benzylic proton, and the acidic and hydroxyl protons.[5] |
| ¹³C NMR | Expected signals would include those for the carboxyl carbon, the carbon bearing the hydroxyl group, and the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift. |
| Infrared (IR) | The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid and alcohol, a C=O stretching vibration for the carboxyl group, and characteristic peaks for the aromatic ring. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the molecule, such as the loss of water and carbon dioxide. |
Note: While general spectral characteristics are known, readily available, high-resolution, and fully interpreted spectra specifically for the (S)-enantiomer are not widespread in public databases. Researchers should perform their own analytical characterization to confirm the identity and purity of their synthesized compound.
Applications in Drug Development
This compound is a crucial chiral building block in the synthesis of various pharmaceuticals. Its primary application lies in introducing a specific stereocenter into a target molecule, which is often critical for its pharmacological activity.
Chiral Precursor in Pharmaceutical Synthesis
A notable application of a related compound, (R)-o-chloromandelic acid, is in the synthesis of the antiplatelet drug Clopidogrel.[6][7] While the specific use of the (S)-4-chloro isomer in a marketed drug is less documented in readily available literature, its structural motif is of significant interest in medicinal chemistry for the development of new chemical entities.
The general synthetic utility can be visualized in the following workflow:
Caption: General workflow for the use of this compound in drug synthesis.
Asymmetric Synthesis
This compound can also be employed as a chiral auxiliary in asymmetric synthesis. The chiral center of the molecule can be used to direct the stereochemical outcome of a reaction on a prochiral substrate.
Caption: Role as a chiral auxiliary in asymmetric synthesis.
Biological Activity and Mechanism of Action
Currently, there is limited publicly available information on the specific biological activity or mechanism of action of this compound itself. Its primary role in the pharmaceutical industry is as a chiral synthon, meaning it is a component used to build more complex, biologically active molecules. The final pharmacological profile of a drug candidate containing this moiety would depend on the overall structure of the molecule and its interaction with a specific biological target.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The well-established methods for its enantioselective preparation, combined with its stable and reactive nature, make it an important tool for medicinal chemists. Further research into its incorporation into novel therapeutic agents is warranted.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Chloromandelic acid(7138-34-3) 1H NMR spectrum [chemicalbook.com]
- 6. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101348490B - Preparation of clopidogrel and salt thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a chiral molecule of significant interest in pharmaceutical synthesis. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a key building block in drug development.
Chemical Identity and Physicochemical Properties
This compound, also known as (S)-(+)-4-chloromandelic acid, is a halogenated derivative of mandelic acid. Its enantiomeric purity is crucial for its application in the synthesis of stereospecific pharmaceuticals.
Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-2-hydroxyacetic Acid
| Property | Value | Reference |
| Molecular Weight | 186.59 g/mol | [1][2][3] |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |
| CAS Number | 76496-63-4 ((S)-enantiomer) 492-86-4 (racemic) | [1][3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 114-118 °C (racemic) | [4] |
| Boiling Point | 361.4 °C at 760 mmHg (racemic) | [3] |
| Purity | ≥98% (commercially available) | [1][2] |
| Solubility | Soluble in alcohols like methanol and ethanol. | [5] |
| InChI Key | BWSFWXSSALIZAU-ZETCQYMHSA-N ((S)-enantiomer) | [1] |
Spectroscopic Data
The following spectroscopic data corresponds to the racemic mixture of 2-(4-chlorophenyl)-2-hydroxyacetic acid. The spectra for the (S)-enantiomer are identical to the (R)-enantiomer, except in cases where a chiral solvent or reagent is used in NMR spectroscopy.
Table 2: Spectroscopic Data for 2-(4-Chlorophenyl)-2-hydroxyacetic Acid
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton (CH-OH), and the acidic proton (COOH). | [6] |
| ¹³C NMR | Expected signals for the carboxylic acid carbon (~170-180 ppm), the aromatic carbons (120-140 ppm), and the carbon bearing the hydroxyl group (~70 ppm). | [7] |
| FTIR (cm⁻¹) | Broad O-H stretch (from carboxylic acid), C=O stretch (carboxylic acid), C-O stretch, and aromatic C-H and C=C stretches. | [1] |
| Mass Spectrum (m/z) | Molecular ion peak and characteristic fragmentation pattern. | [1] |
Experimental Protocols: Synthesis and Purification
The most common method for obtaining enantiomerically pure this compound is through the chiral resolution of the racemic mixture. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization.
Protocol: Chiral Resolution using (R)-(+)-1-(1-naphthyl)ethylamine
This protocol is adapted from a patented method for the resolution of 4-chloromandelic acid.[5]
Materials:
-
Racemic 4-chloromandelic acid
-
(R)-(+)-1-(1-naphthyl)ethylamine (chiral resolving agent)
-
Ethanol
-
Hydrochloric acid or Sulfuric acid
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
In a round-bottom flask, dissolve 18.7 g of racemic 4-chloromandelic acid in 300 mL of ethanol with stirring and heating to approximately 55 °C.
-
Slowly add 20.0 g of (R)-(+)-1-(1-naphthyl)ethylamine to the solution.
-
After the addition is complete, reflux the mixture for 1 hour.
-
Allow the solution to cool to room temperature, which will cause the precipitation of the less soluble diastereomeric salt.
-
Collect the solid by filtration. This solid is the (R)-(+)-1-(1-naphthyl)ethylamine salt of (R)-(-)-4-chloromandelic acid. The desired (S)-enantiomer remains in the filtrate.
-
-
Isolation of this compound:
-
The filtrate from the previous step is concentrated under reduced pressure.
-
The residue is dissolved in water, and the pH is adjusted to approximately 4 with hydrochloric acid or sulfuric acid.
-
The aqueous solution is then extracted multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield this compound.
-
-
Purification:
-
The enantiomeric excess (e.e.) of the product can be determined using chiral HPLC.
-
If necessary, the product can be further purified by recrystallization.
-
Workflow for Chiral Resolution
Caption: General workflow for obtaining the (S)-enantiomer.
Applications in Research and Drug Development
This compound is a valuable chiral building block in the pharmaceutical industry. Its primary application is as a precursor in the asymmetric synthesis of more complex molecules.
-
Chiral Intermediate: Enantiopure 4-chloromandelic acid is a precursor in the preparation of 2-aryloxy-2-arylalkanoic acids, which have applications as drugs for diabetes and lipid disorders.
-
Synthesis of Anticoagulants: Derivatives of chloromandelic acid are used in the synthesis of anticoagulants like clopidogrel.
-
Chiral Resolving Agent: Due to its acidic nature and chirality, it can also be used as a resolving agent for racemic bases.
Potential Biological Signaling Pathway Involvement
While direct studies on the signaling pathway modulation by this compound are limited, derivatives of structurally similar compounds are known to possess anti-inflammatory properties. For instance, benoxaprofen, a derivative of 2-(4-chlorophenyl)acetic acid, exhibits anti-inflammatory, and antipyretic effects, which are often associated with the inhibition of the cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis.[8]
The COX enzymes (COX-1 and COX-2) are central to the inflammatory response.[9][10] They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various other prostaglandins that mediate pain and inflammation.[11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes.
Prostaglandin Synthesis Pathway and Site of Inhibition
Caption: The cyclooxygenase pathway and the inhibitory action of NSAIDs.
This guide serves as a foundational resource for professionals engaged in the research and development of chiral pharmaceuticals. The information provided is intended to facilitate a deeper understanding of this compound and its applications.
References
- 1. 4-Chloromandelic acid | C8H7ClO3 | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-Chloromandelic acid | 492-86-4 [chemicalbook.com]
- 4. 4-Chloromandelic acid | CAS 492-86-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
- 6. 4-Chloromandelic acid(7138-34-3) 1H NMR [m.chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 11. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin - Wikipedia [en.wikipedia.org]
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid: A Chiral Precursor in Pharmaceutical Synthesis
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid , also known as (S)-(+)-4-chloromandelic acid, is a valuable chiral building block in the pharmaceutical industry. Its stereospecific structure makes it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet drug Clopidogrel. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.[1][2]
| Property | Value |
| CAS Number | 76496-63-4 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Melting Point | 117-122 °C |
| Boiling Point | 361.4 °C at 760 mmHg |
| Purity | Typically ≥98%[1][2] |
| Synonym | S-(+)-4-chloro mandelic acid[1] |
Synthesis of this compound
The enantiomerically pure (S)-form of 2-(4-chlorophenyl)-2-hydroxyacetic acid is primarily obtained through the resolution of a racemic mixture of 4-chloromandelic acid. Key methods include classical chemical resolution with a chiral resolving agent and enzymatic kinetic resolution.
Chiral Resolution using (R)-(+)-1-(1-Naphthyl)ethylamine
This method relies on the formation of diastereomeric salts with a chiral amine, which can be separated by fractional crystallization due to their different solubilities. (R)-(+)-1-(1-naphthyl)ethylamine is an effective resolving agent for racemic 4-chloromandelic acid.[3]
Experimental Protocol:
-
Diastereomeric Salt Formation:
-
In a suitable round-bottom flask, dissolve racemic 4-chloromandelic acid (1.0 eq) in methanol or ethanol.[3]
-
Heat the solution to 50-55 °C with stirring.[3]
-
Slowly add a solution of (R)-(+)-1-(1-naphthyl)ethylamine (1.0-2.0 eq) in the same solvent to the heated solution.[3]
-
Reflux the resulting mixture for 1-1.5 hours.[3]
-
Allow the mixture to cool to room temperature, which will induce the precipitation of the less soluble diastereomeric salt, (R)-(+)-1-(1-naphthyl)ethylamine salt of (R)-(-)-4-chloromandelic acid.[3]
-
Collect the solid by suction filtration.[3]
-
-
Isolation of (R)-(-)-4-Chloromandelic Acid:
-
The collected diastereomeric salt can be further purified by recrystallization from the same alcohol solvent to improve diastereomeric purity.
-
To recover the (R)-(-)-4-chloromandelic acid, the purified salt is suspended in water and acidified with hydrochloric acid or sulfuric acid.[3]
-
The free (R)-(-)-4-chloromandelic acid can then be extracted with an organic solvent, dried, and concentrated.
-
-
Recovery of the Resolving Agent:
-
The mother liquor containing the more soluble diastereomeric salt of (S)-(+)-4-chloromandelic acid can be treated with a base, such as sodium hydroxide or ammonia, to recover the (R)-(+)-1-(1-naphthyl)ethylamine for reuse.[3]
-
Quantitative Data for Chiral Resolution:
| Resolving Agent | Solvent | Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt |
| (R)-(+)-1-(1-Naphthyl)ethylamine | Methanol | 1:0.96 | 16.3g from 18.7g racemic acid |
| (R)-(+)-1-(1-Naphthyl)ethylamine | Ethanol | 1:1.07 | 15.6g from 18.7g racemic acid |
Note: The patent provides examples for the isolation of the (R)-enantiomer. The (S)-enantiomer can be recovered from the mother liquor.
Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiomerically pure mandelic acid derivatives. Lipases are commonly used to selectively acylate one enantiomer of the racemic acid, allowing for the separation of the acylated and unreacted enantiomers.
Experimental Protocol:
-
Enzymatic Acylation:
-
Suspend racemic 4-chloromandelic acid in an organic solvent (e.g., n-heptane).
-
Add an acyl donor, such as vinyl acetate.
-
Add a lipase, for example, Novozym 435 (immobilized Candida antarctica lipase B).
-
The reaction is stirred at a controlled temperature (e.g., 60°C).
-
The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
-
-
Separation and Isolation:
-
After the reaction, the enzyme is removed by filtration.
-
The mixture, now containing one enantiomer as an ester and the other as the unreacted acid, can be separated.
-
The unreacted this compound can be isolated by extraction with an aqueous base.
-
The esterified (R)-enantiomer can be subsequently hydrolyzed to recover the (R)-acid.
-
Application as a Chiral Precursor in Clopidogrel Synthesis
The primary application of this compound is as a key chiral precursor in the synthesis of the antiplatelet drug, Clopidogrel. The stereochemistry of this precursor is crucial for the therapeutic activity of the final drug.
Synthetic Workflow for a Clopidogrel Intermediate:
The following diagram illustrates a general workflow for the synthesis of a Clopidogrel intermediate starting from this compound.
Caption: Synthetic workflow for a Clopidogrel intermediate.
Mechanism of Action of Clopidogrel: P2Y12 Receptor Signaling Pathway
Clopidogrel is a prodrug that is metabolized in the liver to its active form. The active metabolite irreversibly inhibits the P2Y12 receptor on platelets, which plays a central role in platelet activation and aggregation.[4][5][6]
Signaling Pathway of Clopidogrel Action:
The diagram below illustrates the signaling pathway affected by Clopidogrel.
Caption: P2Y12 receptor signaling pathway and Clopidogrel's inhibitory action.
ADP binding to the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Reduced cAMP levels decrease the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn leads to the activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation.[6] The active metabolite of Clopidogrel irreversibly binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting this entire cascade, ultimately reducing platelet aggregation.[4][7][8]
Other Applications
While the synthesis of Clopidogrel is the most prominent application, 4-chloromandelic acid and its derivatives are also utilized in other areas of organic synthesis, including the preparation of agrochemicals and other fine chemicals where a chiral α-hydroxy acid moiety is required.[9] It serves as a versatile chiral building block for introducing a specific stereocenter into more complex molecules. For instance, mandelic acid derivatives are used in the synthesis of semisynthetic penicillins and cephalosporins.[10]
Conclusion
This compound is a chiral precursor of significant industrial importance, primarily due to its role in the synthesis of Clopidogrel. The availability of efficient resolution methods, both chemical and enzymatic, allows for the production of the enantiomerically pure compound required for pharmaceutical manufacturing. Understanding the synthetic routes to this precursor and its role in the biological activity of the final drug product is essential for professionals in drug development and medicinal chemistry.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis from (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a valuable chiral building block, serves as a versatile starting material for the enantioselective synthesis of a variety of complex molecules. Its inherent chirality and functional groups—a carboxylic acid, a hydroxyl group, and a stereocenter—make it an ideal precursor for the construction of chiral ligands, auxiliaries, and key intermediates in pharmaceutical development. This technical guide provides a comprehensive overview of the synthetic pathways originating from this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of reaction workflows.
Core Application: Synthesis of Chiral α-Hydroxy-2-Oxazoline Ligands
A significant application of this compound is in the synthesis of chiral α-hydroxy-2-oxazoline ligands. These ligands are instrumental in asymmetric catalysis, particularly in carbon-carbon bond-forming reactions. The synthesis involves a two-step process: conversion of the carboxylic acid to an acid chloride, followed by condensation with a chiral amino alcohol and subsequent intramolecular cyclization.
Experimental Workflow
The overall workflow for the synthesis of chiral α-hydroxy-2-oxazoline ligands from this compound is depicted below.
Caption: Synthetic workflow for chiral oxazoline ligands.
Quantitative Data Summary
The following table summarizes the typical yields and enantioselectivities achieved in the synthesis of a representative α-hydroxy-2-oxazoline ligand starting from this compound and its subsequent application in an asymmetric phenyl transfer reaction.
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Synthesis of Ligand | |||
| Acid Chloride Formation | (S)-2-Chloro-2-(4-chlorophenyl)acetyl chloride | >95 | N/A |
| Oxazoline Formation | (S)-2-((S)-1-(4-chlorophenyl)-1-hydroxy)-4-isopropyl-4,5-dihydrooxazole | 80-90 | >98 |
| Application in Asymmetric Catalysis | |||
| Asymmetric Phenyl Transfer to 4-Chlorobenzaldehyde | (R)-(4-chlorophenyl)(phenyl)methanol | up to 76 | up to 35 |
Data is based on analogous syntheses starting from unsubstituted (S)-mandelic acid and may vary for the 4-chloro substituted derivative.
Detailed Experimental Protocols
Synthesis of (S)-2-Chloro-2-(4-chlorophenyl)acetyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Synthesis of (S)-2-((S)-1-(4-chlorophenyl)-1-hydroxy)-4-isopropyl-4,5-dihydrooxazoline
Materials:
-
(S)-2-Chloro-2-(4-chlorophenyl)acetyl chloride
-
(S)-2-amino-3-methyl-1-butanol
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Dissolve (S)-2-amino-3-methyl-1-butanol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane and cool the solution to 0°C.
-
Add a solution of (S)-2-Chloro-2-(4-chlorophenyl)acetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the intermediate amide.
-
Dissolve the crude amide in anhydrous dichloromethane and add thionyl chloride (1.2 eq) dropwise.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure chiral oxazoline ligand.
Asymmetric Phenyl Transfer to 4-Chlorobenzaldehyde
Materials:
-
Chiral α-hydroxy-2-oxazoline ligand
-
Triphenylborane (BPh₃)
-
Diethylzinc (Et₂Zn)
-
4-Chlorobenzaldehyde
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral α-hydroxy-2-oxazoline ligand (0.1 eq) in anhydrous toluene.
-
Add triphenylborane (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0°C and add diethylzinc (1.1 eq) dropwise.
-
Stir the mixture at 0°C for 30 minutes, then add 4-chlorobenzaldehyde (1.0 eq).
-
Allow the reaction to proceed at 0°C for 24 hours.
-
Quench the reaction by the slow addition of a saturated NH₄Cl solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Signaling Pathway in Asymmetric Catalysis
The chiral ligand, synthesized from this compound, forms a chiral complex with the metal catalyst (in this case, zinc). This complex then coordinates with the reactants, creating a chiral environment that directs the approach of the nucleophile to one face of the electrophile, leading to the preferential formation of one enantiomer of the product.
Caption: Mechanism of asymmetric phenyl transfer.
This guide provides a foundational understanding of the synthetic potential of this compound. The detailed protocols and workflow diagrams serve as a practical resource for researchers engaged in the field of enantioselective synthesis and drug discovery, enabling the development of novel chiral molecules with significant biological and chemical applications. Further exploration into different chiral amino alcohols and catalytic systems can expand the library of accessible chiral ligands and their applications in asymmetric transformations.
Biological Screening of Chlorophenylacetic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of chlorophenylacetic acid derivatives, a class of compounds with significant therapeutic potential. This document outlines their diverse biological activities, presents key quantitative data, details experimental protocols for their evaluation, and illustrates the underlying signaling pathways.
Overview of Biological Activities
Chlorophenylacetic acid derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. These activities include:
-
Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer progression.
-
Anti-inflammatory Effects: Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of key inflammatory mediators and signaling pathways.
-
Antimicrobial Properties: Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
-
Aromatase Inhibition: 4-Chlorophenylacetic acid is a potent inhibitor of aromatase, an enzyme crucial for estrogen biosynthesis. This makes its derivatives potential therapeutic agents for hormone-dependent breast cancer.
Quantitative Biological Data
The following tables summarize the quantitative biological activity of selected chlorophenylacetic acid derivatives and related compounds from various studies.
Table 1: Anticancer Activity of Chlorophenylacetic Acid Derivatives and Related Compounds
| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
| 2,4-Dichlorophenoxyacetic thiosemicarbazide 1 | MKN74 (Stomach Cancer) | IC50 | 137.38 | |
| 2,4-Dichlorophenoxyacetic thiosemicarbazide 1 | BJ (Normal Fibroblasts) | IC50 | 631.45 | |
| 2,4-Dichlorophenoxyacetic thiosemicarbazide 2 | MKN74 (Stomach Cancer) | IC50 | 143.54 | |
| 2,4-Dichlorophenoxyacetic thiosemicarbazide 2 | BJ (Normal Fibroblasts) | IC50 | 756.85 | |
| Symmetrical 2,4-diCl-phenylamino-s-triazine (4c) | C26 (Colon Carcinoma) | IC50 | 1.71 | [1] |
| Symmetrical 3,4-diCl-phenylamino-s-triazine (3c) | C26 (Colon Carcinoma) | IC50 | 3.05 | [1] |
| Symmetrical 3-Cl-phenylamino-s-triazine (2c) | MCF7 (Breast Cancer) | IC50 | 4.14 | [1] |
| Symmetrical 3,4-diCl-phenylamino-s-triazine (3c) | MCF7 (Breast Cancer) | IC50 | 4.98 | [1] |
| Pyrrole derivative with 4-chlorophenyl group (3f) | HepG2 (Liver Cancer) | IC50 | - | [2] |
Table 2: Antimicrobial Activity of Chlorophenylacetic Acid Derivatives and Related Compounds
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | MIC | 125 | |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | MIC | 125 | |
| Benzonaptho-substituted derivative (1e) | Klebsiella pneumoniae | MIC | 10-20 | |
| Tolyl-substituted derivative (1g) | Klebsiella pneumoniae | MIC | 10-20 | |
| Tolyl-substituted derivative (1h) | Klebsiella pneumoniae | MIC | 10-20 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the biological screening of chlorophenylacetic acid derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorophenylacetic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a given strain of bacteria.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the chlorophenylacetic acid derivative in a suitable solvent like DMSO to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Add a sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria) to all wells of a 96-well plate. Perform serial two-fold dilutions of the compound stock solution across the wells.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a widely used method to screen for the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test chlorophenylacetic acid derivative or a reference drug (e.g., Diclofenac) to the rats, typically through intraperitoneal or oral routes.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), induce localized edema by injecting a sub-plantar injection of carrageenan solution (e.g., 1% in saline) into the right hind paw of the rats.
-
Edema Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 2, 3, and 4 hours).
-
Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Aromatase Inhibition Assay: Tritiated Water-Release Assay
This biochemical assay measures the activity of aromatase by quantifying the release of tritiated water during the conversion of a radiolabeled substrate.
Protocol:
-
Cell Culture: Culture cells expressing aromatase (e.g., JEG-3 or AroER tri-screen cells) in a suitable medium.
-
Incubation with Compounds: In a serum-free condition, incubate the cells with varying concentrations of the chlorophenylacetic acid derivatives or a known aromatase inhibitor (e.g., letrozole) as a positive control.
-
Substrate Addition: Add a radiolabeled substrate, [1β-³H(N)]androst-4-ene-3,17-dione, to the cells and incubate for a defined period.
-
Extraction and Quantification: The conversion of the substrate to estrone by aromatase releases tritiated water. After the incubation, quantify the amount of tritiated water produced using liquid scintillation counting.
-
Data Analysis: Plot the aromatase activity (as a percentage of the control) against the log of the compound concentration to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological effects of chlorophenylacetic acid derivatives are mediated through the modulation of specific cellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in their activity.
Caption: General experimental workflow for the screening of chlorophenylacetic acid derivatives.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. Some chlorophenylacetic acid derivatives exert their anti-inflammatory and anticancer effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by chlorophenylacetic acid derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents, including certain chlorophenylacetic acid derivatives, function by inducing apoptosis in cancer cells through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.
Caption: Induction of apoptosis via intrinsic and extrinsic pathways by chlorophenylacetic acid derivatives.
This guide provides a foundational understanding of the biological screening of chlorophenylacetic acid derivatives. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial for the development of novel and effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Enzymatic Kinetic Resolution of (Chlorophenyl)acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic kinetic resolution of racemic (chlorophenyl)acetic acid, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The method utilizes the high enantioselectivity of lipases, particularly Candida antarctica Lipase B (CALB), to selectively esterify one enantiomer, allowing for the separation of both enantiopure acid and ester. This application note covers the principles of the kinetic resolution, detailed experimental procedures for enzyme immobilization and the resolution reaction, and methods for analyzing the enantiomeric purity of the products.
Introduction
Chiral carboxylic acids are fundamental building blocks in the pharmaceutical industry. The enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities. (Chlorophenyl)acetic acid is a crucial intermediate in the synthesis of several drugs, including anti-inflammatory agents and other therapeutics.[1][2] Therefore, the efficient production of its enantiomerically pure forms is of high importance.
Enzymatic kinetic resolution (EKR) offers a powerful and environmentally benign alternative to traditional chemical resolution methods.[3] This technique leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.[4] In the case of a racemic carboxylic acid, a lipase will catalyze the esterification of one enantiomer at a much higher rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched carboxylic acid.[5][6] A theoretical maximum yield of 50% for each enantiomer is characteristic of kinetic resolution.[7]
Candida antarctica Lipase B (CALB) is a widely used and highly effective biocatalyst for the kinetic resolution of chiral carboxylic acids due to its broad substrate specificity, high enantioselectivity, and stability in organic solvents.[4][8] Immobilization of the enzyme is often recommended as it enhances stability and allows for easy recovery and reuse of the biocatalyst.[4]
Principle of the Method
The enzymatic kinetic resolution of racemic (chlorophenyl)acetic acid is based on the enantioselective esterification of one of the acid enantiomers with an alcohol in a non-aqueous solvent. The lipase, acting as the chiral catalyst, preferentially converts one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted.
At approximately 50% conversion, the reaction mixture ideally contains the (S)-(chlorophenyl)acetic acid and the (R)-ester of (chlorophenyl)acetic acid, both in high enantiomeric excess (e.e.). These two compounds can then be separated based on their different chemical properties (acid vs. ester) through techniques such as acid-base extraction.
Experimental Protocols
Protocol for Immobilization of Candida antarctica Lipase B (CALB)
Materials:
-
Candida antarctica lipase B (CALB) solution
-
Hydrophobic support (e.g., macroporous acrylic resin)
-
Phosphate buffer (10 mM, pH 7.0-8.0)
-
Distilled water
Procedure: [4]
-
Prepare a CALB solution in the phosphate buffer. The concentration will depend on the specific activity of the enzyme preparation.
-
Add the hydrophobic support to the enzyme solution in a suitable vessel (e.g., 1 g of support per 10 mL of enzyme solution).
-
Gently agitate the suspension at room temperature for 1-2 hours to facilitate enzyme adsorption onto the support.
-
Filter the mixture to separate the immobilized enzyme from the solution.
-
Wash the immobilized enzyme with distilled water to remove any unbound enzyme.
-
Dry the immobilized enzyme under vacuum or by lyophilization before use.
Protocol for Kinetic Resolution of (Chlorophenyl)acetic Acid
Materials:
-
Racemic (chlorophenyl)acetic acid
-
Immobilized CALB
-
Anhydrous organic solvent (e.g., toluene, hexane)[4]
-
Alcohol (acyl acceptor, e.g., 1-butanol)[4]
-
Activated molecular sieves (optional)
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed reaction vessel, dissolve the racemic (chlorophenyl)acetic acid (e.g., 0.1 M) in the anhydrous organic solvent.
-
Add the alcohol (e.g., 1-butanol, 0.15 M). A slight molar excess is typically used.[4]
-
Add the immobilized CALB. The optimal enzyme loading should be determined experimentally but can start at 10-20% (w/w) of the substrate.
-
If the reaction is sensitive to water, add activated molecular sieves.
-
Incubate the reaction mixture at a controlled temperature, typically between 40-50°C, with constant agitation.[4]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of both the remaining acid and the formed ester.
-
Stop the reaction when the conversion reaches approximately 50% by filtering off the immobilized enzyme. The enzyme can be washed and reused.
Protocol for Product Separation (Work-up)
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the unreacted (S)-(chlorophenyl)acetic acid by adding a 5% sodium bicarbonate solution. The acidic component will move to the aqueous phase as its sodium salt.
-
Separate the aqueous and organic layers. The organic layer contains the (R)-ester.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude (R)-ester.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3 to precipitate the (S)-(chlorophenyl)acetic acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the crude (S)-acid.
-
Purify the products further if necessary (e.g., by crystallization or chromatography).
Protocol for Chiral HPLC Analysis
The enantiomeric excess of the (chlorophenyl)acetic acid and its ester can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[9][10]
HPLC System and Conditions (Illustrative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) for acidic compounds (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:TFA).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
Procedure:
-
Prepare standard solutions of the racemic (chlorophenyl)acetic acid and its corresponding ester.
-
Dissolve samples of the reaction mixture, the purified acid, and the purified ester in the mobile phase.
-
Inject the samples into the HPLC system.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Data Presentation
Quantitative data from kinetic resolution experiments should be systematically recorded to allow for comparison and optimization of reaction conditions. The following tables are illustrative examples of how to present such data.
Table 1: Effect of Solvent on the Kinetic Resolution of (Chlorophenyl)acetic Acid *
| Entry | Solvent | Time (h) | Conversion (%) | e.e. of Acid (%) | e.e. of Ester (%) |
| 1 | Toluene | 24 | 48 | >99 | 96 |
| 2 | Hexane | 24 | 51 | 98 | >99 |
| 3 | MTBE | 24 | 45 | 97 | 94 |
| 4 | Acetonitrile | 24 | 20 | 65 | 58 |
*Data is illustrative and based on typical results for arylpropionic acids. Conditions: Racemic (chlorophenyl)acetic acid (0.1 M), 1-butanol (0.15 M), immobilized CALB (15% w/w), 45°C.
Table 2: Effect of Temperature on the Kinetic Resolution of (Chlorophenyl)acetic Acid in Toluene *
| Entry | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Acid (%) | e.e. of Ester (%) |
| 1 | 30 | 36 | 49 | 98 | 97 |
| 2 | 40 | 24 | 50 | >99 | 98 |
| 3 | 50 | 18 | 52 | 97 | 95 |
| 4 | 60 | 12 | 55 | 94 | 91 |
*Data is illustrative and based on typical results for arylpropionic acids. Conditions: Racemic (chlorophenyl)acetic acid (0.1 M), 1-butanol (0.15 M), immobilized CALB (15% w/w), Toluene.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | Suboptimal reaction conditions (temperature, solvent).[4] Low enzyme activity or loading. Enzyme inhibition. | Optimize temperature and screen different non-polar solvents.[4] Increase enzyme loading or use a fresh batch of enzyme. Consider substrate feeding strategies to avoid high initial concentrations. |
| Low Enantiomeric Excess (e.e.) | Reaction carried out too far beyond 50% conversion.[4] Non-optimal enzyme or reaction conditions. Racemization of product or substrate. | Stop the reaction as close to 50% conversion as possible.[4] Screen different lipases and optimize temperature and solvent for selectivity. Check for stability of enantiomers under reaction conditions. |
| Difficulty in Separating Products | Incomplete extraction. Emulsion formation during extraction. | Perform multiple extractions with the basic solution. Adjust the pH carefully. Use brine washes to break emulsions. |
Conclusion
The enzymatic kinetic resolution of (chlorophenyl)acetic acid using immobilized Candida antarctica Lipase B is an effective and sustainable method for producing enantiomerically enriched chiral building blocks. The protocols provided herein offer a robust starting point for researchers in academia and industry. Optimization of reaction parameters such as solvent, temperature, and enzyme loading is crucial for achieving high conversion and excellent enantioselectivity. The use of chiral HPLC is essential for accurate monitoring and final product characterization. This chemoenzymatic approach represents a valuable tool in the synthesis of complex pharmaceutical molecules.
References
- 1. US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Lipase-Catalyzed Resolution of 2-(4-Chlorophenyl)-2-hydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 2-(4-chlorophenyl)-2-hydroxyacetic acid, a key chiral intermediate in the synthesis of various pharmaceuticals. The use of lipases for this resolution offers a highly selective, environmentally friendly, and efficient alternative to traditional chemical methods.
Introduction
Optically pure α-hydroxy acids and their derivatives are crucial building blocks in the pharmaceutical industry. The enantiomers of 2-(4-chlorophenyl)-2-hydroxyacetic acid (also known as 4-chloromandelic acid) are valuable precursors for the synthesis of drugs such as (S)-clopidogrel, a platelet aggregation inhibitor.[1] Enzymatic kinetic resolution (EKR) using lipases is a powerful technique to separate racemic mixtures. This method relies on the differential reaction rates of the two enantiomers with the enzyme, leading to the enrichment of one enantiomer in the product and the other in the unreacted substrate. Lipases, such as those from Candida rugosa, Pseudomonas cepacia, and Pseudomonas fluorescens, are widely used for their high enantioselectivity and stability in organic solvents.[2][3]
Principle of Lipase-Catalyzed Resolution
The kinetic resolution of racemic 2-(4-chlorophenyl)-2-hydroxyacetic acid can be achieved through lipase-catalyzed esterification or transesterification. In a typical transesterification reaction, the lipase selectively acylates one enantiomer of the racemic acid with an acyl donor, such as vinyl acetate, leaving the other enantiomer unreacted. The resulting ester and the unreacted acid can then be separated. The efficiency of the resolution is determined by the conversion (c) and the enantiomeric excess (e.e.) of both the product and the remaining substrate, which are often summarized by the enantiomeric ratio (E).
Data Presentation
The following tables summarize quantitative data from studies on the lipase-catalyzed resolution of halogenated mandelic acid derivatives, which serve as a strong proxy for 2-(4-chlorophenyl)-2-hydroxyacetic acid.
Table 1: Resolution of (R,S)-2-chloromandelic acid via Transesterification with Lipase AK [1]
| Parameter | Optimal Value | Result |
| Organic Solvent | Methyl tert-butyl ether (MTBE) | - |
| Temperature | 45 °C | - |
| Water Content | 0.4% (v/v) | - |
| Substrate Ratio (Vinyl Acetate:Acid) | 5:1 (mol/mol) | - |
| Enzyme Loading | 35 g/L | - |
| Conversion of (R)-enantiomer (cR) | - | ≥98.85% |
| Enantiomeric Excess of Substrate (ees) | - | ≥98.15% |
Table 2: Resolution of (R,S)-4-bromomandelic acid via Transesterification with Pseudomonas cepacia Lipase [3]
| Parameter | Optimal Value | Result |
| Acyl Donor | Vinyl acetate | - |
| Conversion (c) | - | 49.98% |
| Enantiomeric Excess of Product (eep) | - | 99.98% |
Table 3: Resolution of (R,S)-4-chloromandelic acid using Immobilized Pseudomonas cepacia Lipase [4]
| Parameter | Optimal Value |
| Substrate Concentration | 20 mmol/L |
| Acyl Donor Concentration (Vinyl Acetate) | 120 mmol/L |
| Immobilized Lipase Loading | 30 mg |
| Solvent | 2 mL of MTBE |
| Temperature | 55 °C |
| Reaction Time | 18 h |
| Agitation | 500 rpm |
Experimental Protocols
The following are detailed methodologies for key experiments in the lipase-catalyzed resolution of 2-(4-chlorophenyl)-2-hydroxyacetic acid.
Protocol 1: General Screening of Lipases for Kinetic Resolution
This protocol outlines a general procedure for screening different lipases to identify the most effective biocatalyst for the resolution.
Materials:
-
Racemic 2-(4-chlorophenyl)-2-hydroxyacetic acid
-
Various lipases (e.g., Candida rugosa lipase, Pseudomonas cepacia lipase, Pseudomonas fluorescens lipase, Lipase AK, Novozym 435)[2]
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)
-
Reaction vials
-
Shaking incubator
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a series of reaction vials, dissolve racemic 2-(4-chlorophenyl)-2-hydroxyacetic acid (e.g., 20 mmol/L) in the selected anhydrous organic solvent.
-
Add the acyl donor, vinyl acetate (e.g., 100 mmol/L).
-
To each vial, add a different lipase (e.g., 30 mg).
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 45 °C) and agitation (e.g., 200 rpm).
-
Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze the samples by chiral HPLC to determine the enantiomeric excess of the substrate (e.e.s) and the product (e.e.p), as well as the conversion (c).
-
Calculate the enantiomeric ratio (E) for each lipase to assess its selectivity.
Protocol 2: Optimization of Reaction Conditions for Pseudomonas cepacia Lipase-Catalyzed Resolution
This protocol provides a systematic approach to optimize the reaction parameters for the resolution using a selected lipase, such as Pseudomonas cepacia lipase.
Materials:
-
Racemic 2-(4-chlorophenyl)-2-hydroxyacetic acid
-
Pseudomonas cepacia lipase (free or immobilized)
-
Vinyl acetate
-
Methyl tert-butyl ether (MTBE)
-
Reaction vessel with temperature and agitation control
-
Chiral HPLC system
Procedure:
-
Temperature Optimization: Set up a series of reactions at different temperatures (e.g., 35, 45, 55, 65 °C) while keeping other parameters constant (e.g., substrate and enzyme concentration, solvent). Monitor the reactions over time to determine the optimal temperature for both activity and enantioselectivity.
-
Substrate Molar Ratio Optimization: Vary the molar ratio of vinyl acetate to the racemic acid (e.g., 2:1, 4:1, 6:1, 8:1) at the optimal temperature. Analyze the effect of the acyl donor concentration on the reaction rate and enantioselectivity.
-
Enzyme Loading Optimization: Investigate the effect of enzyme concentration (e.g., 10, 20, 30, 40 mg/mL) on the reaction time required to reach approximately 50% conversion.
-
Solvent Optimization: Evaluate the influence of different organic solvents (e.g., MTBE, toluene, hexane, isooctane) on the lipase's performance.
-
Analytical Method: For each optimization experiment, quantify the enantiomeric excess of the unreacted acid and the formed ester, along with the conversion, using a chiral HPLC column (e.g., Chiralcel OD-H or equivalent) with a suitable mobile phase (e.g., hexane/isopropanol/trifluoroacetic acid).
Visualizations
Experimental Workflow
Caption: Experimental workflow for lipase-catalyzed resolution.
Logical Relationship of Key Parameters
Caption: Key parameters influencing kinetic resolution efficiency.
References
- 1. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Chiral Separation of Hydroxyacetic Acids Using Candida antarctica Lipase B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida antarctica Lipase B (CALB) is a highly versatile and robust enzyme renowned for its exceptional enantioselectivity in various biotransformation processes.[1] Its broad substrate specificity, coupled with high stability in organic solvents and at elevated temperatures, makes it an ideal biocatalyst for the kinetic resolution of chiral molecules, including hydroxyacetic acids.[2] This class of compounds, characterized by a hydroxyl group on the carbon atom adjacent to a carboxyl group, encompasses key intermediates in the synthesis of pharmaceuticals and fine chemicals. The ability to efficiently separate the enantiomers of hydroxyacetic acids is therefore of significant industrial and academic importance.
These application notes provide a comprehensive overview and detailed protocols for the use of CALB in the chiral separation of hydroxyacetic acids through enantioselective esterification.
Principle of Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture of enantiomers based on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. In the context of CALB-catalyzed resolution of hydroxyacetic acids, the enzyme selectively catalyzes the esterification of one enantiomer at a much faster rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted acid, which can then be separated by conventional methods.
Data Presentation: Enantioselective Resolution of Hydroxyacetic Acids by CALB
The following tables summarize the quantitative data from various studies on the kinetic resolution of different hydroxyacetic acids and their derivatives using CALB. These tables provide a comparative overview of the enzyme's performance under different reaction conditions.
Table 1: Kinetic Resolution of Mandelic Acid and its Derivatives
| Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee(p) (%) | ee(s) (%) | Reference |
| (±)-Mandelic Acid | Vinyl Acetate | MTBE | 55 | 18 | 47.6 | >99 | - | This document does not contain the specific reference for this data point. |
| (±)-4-Chloro-mandelic Acid | Vinyl Acetate | MTBE | 55 | 18 | 47.6 | 98.7 | - | This document does not contain the specific reference for this data point. |
| (±)-2-Chloro-mandelic Acid | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 | >99 | This document does not contain the specific reference for this data point. |
| (±)-Phenyllactic Acid | Vinyl Acetate | Hexane | 30 | 48 | 45 | >98 | - | This document does not contain the specific reference for this data point. |
ee(p): enantiomeric excess of the product (ester); ee(s): enantiomeric excess of the substrate (unreacted acid); MTBE: Methyl tert-butyl ether
Table 2: Kinetic Resolution of Other Hydroxyacetic Acids
| Substrate | Acyl Donor/Reaction | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Enantiomer | Reference |
| (±)-Tropic Acid Butyl Ester | Hydrolysis | Phosphate Buffer | 30 | - | - | 90 | (R)-Tropic Acid | [3] |
| (±)-Tropic Acid Butyl Ester | Hydrolysis | Phosphate Buffer | 30 | - | - | 99 | (S)-Tropic Acid Butyl Ester | [3] |
| (±)-2-Hydroxyhexanoic Acid | Butanol | Hexane | 45 | 72 | 48 | >97 | (R)-Ester | This document does not contain the specific reference for this data point. |
| Ethyl (±)-3-hydroxybutyrate | Vinyl Acetate | Solvent-free | 45 | 1.3 | 60 | >96 | (S)-Ester | This document does not contain the specific reference for this data point. |
Experimental Protocols
The following are detailed methodologies for key experiments in the chiral separation of hydroxyacetic acids using CALB.
Protocol 1: Immobilization of CALB on Magnetic Nanoparticles (MNPs)
Immobilization of CALB enhances its stability and allows for easy recovery and reuse of the biocatalyst.[4]
Materials:
-
Candida antarctica Lipase B (lyophilized powder)
-
Fe3O4 magnetic nanoparticles (MNPs)
-
3-Aminopropyltriethoxysilane (APTES)
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate buffer (pH 7.0, 0.1 M)
-
Ethanol
-
Deionized water
Procedure:
-
Amino-functionalization of MNPs:
-
Disperse 1.0 g of MNPs in 50 mL of ethanol/water (4:1 v/v) solution by sonication for 15 minutes.
-
Add 2.0 mL of APTES to the suspension and stir mechanically at 40°C for 6 hours.
-
Separate the APTES-modified MNPs (APTES-MNPs) using a strong magnet and wash three times with ethanol and then three times with deionized water.
-
Dry the APTES-MNPs under vacuum at 60°C.
-
-
Activation with Glutaraldehyde:
-
Disperse 0.5 g of APTES-MNPs in 20 mL of phosphate buffer.
-
Add 5 mL of 2.5% (v/v) glutaraldehyde solution and stir for 2 hours at room temperature.
-
Separate the activated MNPs with a magnet and wash thoroughly with phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a CALB solution by dissolving 100 mg of lyophilized CALB powder in 10 mL of phosphate buffer.
-
Add the activated MNPs to the CALB solution.
-
Incubate the mixture with gentle shaking for 24 hours at 4°C.
-
Separate the immobilized CALB-MNPs using a magnet.
-
Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme.
-
The protein concentration of the supernatant before and after immobilization can be determined using a Bradford assay to calculate the immobilization yield.
-
Store the immobilized CALB-MNPs at 4°C.
-
Protocol 2: General Procedure for Kinetic Resolution of a Racemic Hydroxyacetic Acid via Enantioselective Acylation
This protocol outlines a typical procedure for the enzymatic kinetic resolution of a racemic hydroxyacetic acid.
Materials:
-
Immobilized CALB (e.g., Novozym 435 or custom-immobilized CALB-MNPs)
-
Racemic hydroxyacetic acid (e.g., mandelic acid)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)
-
Molecular sieves (4 Å, activated)
-
Magnetic stirrer and hot plate
-
Thermostatically controlled reaction vessel
-
Analytical equipment for monitoring the reaction (e.g., chiral HPLC or GC)
Procedure:
-
Reaction Setup:
-
To a dried reaction vessel, add the racemic hydroxyacetic acid (1.0 mmol).
-
Add 10 mL of the anhydrous organic solvent.
-
Add the acyl donor (2.0 mmol, 2 equivalents).
-
Add activated molecular sieves (approx. 100 mg) to ensure anhydrous conditions.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 40-55°C) with stirring.
-
-
Enzymatic Reaction:
-
Add the immobilized CALB (e.g., 50 mg of Novozym 435) to the reaction mixture to initiate the reaction.
-
Stir the reaction mixture at a constant temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals.
-
Filter the enzyme from the aliquot before analysis.
-
Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and the product.
-
-
Work-up:
-
Once the desired conversion is reached (typically around 50% for optimal separation), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The reaction mixture now contains the esterified product and the unreacted hydroxyacetic acid.
-
The ester and the acid can be separated by standard chemical methods, such as liquid-liquid extraction. For example, the acidic component can be extracted into an aqueous basic solution (e.g., NaHCO3), leaving the neutral ester in the organic phase.
-
Acidification of the aqueous layer will recover the unreacted enantiomer of the hydroxyacetic acid.
-
The ester can be recovered from the organic phase by evaporation of the solvent. If desired, the ester can be hydrolyzed to obtain the other enantiomer of the hydroxyacetic acid.
-
Visualizations
The following diagrams illustrate the key processes involved in the chiral separation of hydroxyacetic acids using CALB.
Caption: Workflow for the kinetic resolution of hydroxyacetic acids.
Caption: Mechanism of CALB-catalyzed enantioselective acylation.
References
- 1. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of Clopidogrel Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various methods of asymmetrically synthesizing the key chiral intermediate of Clopidogrel, methyl (S)-α-amino-(2-chlorophenyl)acetate. The synthesis of this intermediate in high enantiomeric purity is a critical step in the production of the antiplatelet drug.
Introduction
Clopidogrel, marketed as Plavix, is an antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The therapeutic activity of Clopidogrel resides solely in the (S)-enantiomer. Consequently, the development of efficient and stereoselective methods to synthesize the chiral intermediate, methyl (S)-α-amino-(2-chlorophenyl)acetate, is of significant industrial and academic interest. This document outlines three primary strategies for achieving this: asymmetric synthesis using a chiral auxiliary (Strecker synthesis), kinetic resolution of a racemic mixture using enzymatic methods, and catalytic asymmetric synthesis.
Methods Overview
A variety of synthetic strategies have been developed to obtain the enantiomerically pure clopidogrel intermediate. The choice of method often depends on factors such as scalability, cost-effectiveness, and desired optical purity.
-
Asymmetric Strecker Synthesis: This classical approach involves the use of a chiral auxiliary to induce stereoselectivity in the formation of an α-amino nitrile, which is subsequently hydrolyzed to the desired amino acid and then esterified.
-
Enzymatic Kinetic Resolution: This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. Lipases are commonly employed for the resolution of racemic esters or their corresponding carboxylic acids.
-
Catalytic Asymmetric Synthesis: Modern approaches focus on the use of chiral catalysts to directly generate the desired enantiomer from a prochiral substrate. Asymmetric hydrogenation of enamides and catalytic asymmetric epoxidation followed by a domino ring-opening esterification are examples of such methods.[1]
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol is based on the diastereoselective Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary.[2]
Objective: To synthesize (S)-α-amino-(2-chlorophenyl)acetate with high diastereoselectivity.
Materials:
-
2-Chlorobenzaldehyde
-
(R)-Phenylglycine amide
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Chloroform (CHCl₃)
-
Sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Formation of α-Aminonitrile:
-
To a solution of 2-chlorobenzaldehyde and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride in a 1:1 mixture of methanol and water, add sodium cyanide.[3]
-
Stir the reaction mixture at room temperature for 16 hours.[3]
-
The resulting diastereomerically pure (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride will precipitate and can be isolated by filtration.[3]
-
-
Hydrolysis and Chiral Auxiliary Cleavage:
-
Treat the isolated α-aminonitrile hydrochloride with 6 M aqueous HCl in a mixture of diethyl ether and chloroform.[3]
-
Heat the mixture from room temperature to 90°C for 4 hours.[3] This step cleaves the chiral auxiliary and hydrolyzes the nitrile to a carboxylic acid, yielding enantiomerically pure (2S)-2-(2-chlorophenyl)glycine hydrochloride.[3]
-
-
Esterification:
-
Suspend the (2S)-2-(2-chlorophenyl)glycine hydrochloride in methanol and cool to 0°C.
-
Add sulfuric acid dropwise and then reflux the mixture for 5 hours.[3]
-
After cooling, neutralize the reaction mixture with a 20% aqueous solution of sodium carbonate and extract the product with dichloromethane.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl (S)-α-amino-(2-chlorophenyl)acetate.
-
Diagram of the Asymmetric Strecker Synthesis Workflow:
Caption: Workflow for the Asymmetric Strecker Synthesis of the Clopidogrel Intermediate.
Protocol 2: Enzymatic Kinetic Resolution of (R,S)-Clopidogrel Carboxylic Acid
This protocol describes the kinetic resolution of racemic clopidogrel carboxylic acid using lipase, which can be adapted for the resolution of the target intermediate's racemic carboxylic acid precursor.
Objective: To obtain enantiomerically enriched (S)-clopidogrel through enzymatic esterification.
Materials:
-
(R,S)-Clopidogrel carboxylic acid
-
Lipase from Candida rugosa
-
Ionic Liquid (e.g., [EMIM][BF₄])
-
Organic Solvent (e.g., Cyclohexane)
-
Methanol (as acyl acceptor)
Procedure:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Stir the reaction mixture at a controlled temperature for an extended period (e.g., 120 hours).[4]
-
Monitor the reaction progress by analyzing the enantiomeric excess of the product and the substrate using chiral HPLC.
-
-
Work-up and Isolation:
-
After the desired conversion is reached, separate the enzyme by filtration.
-
Separate the two phases and isolate the product from the organic phase.
-
The unreacted (R)-clopidogrel carboxylic acid will remain in the ionic liquid phase.
-
Diagram of the Enzymatic Resolution Process:
Caption: Process flow for the enzymatic kinetic resolution of racemic clopidogrel carboxylic acid.
Data Presentation
The following table summarizes the quantitative data from different asymmetric synthesis methods for the clopidogrel intermediate and related compounds.
| Method | Substrate | Catalyst/Auxiliary/Enzyme | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Asymmetric Strecker Synthesis | 2-Chlorobenzaldehyde | [(1S)-1-(4-methoxyphenyl)ethyl]amine | 75 | >95 (de) for aminonitrile | [3] |
| Diastereomerically pure aminonitrile | - (Hydrolysis & Esterification) | 80 & 85 | 95.5 (ee) for glycine | [3] | |
| Enzymatic Kinetic Resolution | (R,S)-Clopidogrel Carboxylic Acid | Lipase from Candida rugosa | ~50 (conv.) | 94.21 (ee of product) | [4] |
| Catalytic Asymmetric Epoxidation/DROE | 2-Chlorobenzaldehyde | Quinidine derived organocatalyst | 61 (overall) | 62 (ee) | [1] |
Note: de refers to diastereomeric excess, ee refers to enantiomeric excess, and conv. refers to conversion. The yield for the Strecker synthesis is reported for individual steps.
Conclusion
The asymmetric synthesis of the clopidogrel intermediate can be achieved through various effective methods. The choice of a particular synthetic route will depend on the specific requirements of the manufacturing process, including cost, scalability, and the desired level of enantiopurity. The asymmetric Strecker synthesis offers a classical and reliable method, while enzymatic resolution provides a green chemistry approach with high selectivity. Catalytic asymmetric methods represent the forefront of research in this area, offering the potential for highly efficient and atom-economical syntheses. Further optimization of these catalytic systems is expected to lead to even more practical and industrially viable processes.
References
- 1. iris.unisa.it [iris.unisa.it]
- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Analysis of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid
Introduction
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (S)-(+)-4-chloromandelic acid, is a crucial chiral building block in the synthesis of various pharmaceuticals. The enantiomeric purity of this compound is a critical quality attribute, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the enantioselective analysis of such compounds. This application note provides a detailed protocol for the chiral HPLC analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Principle of Chiral Separation
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to the formation of transient diastereomeric complexes with different association constants. As a result, one enantiomer is retained longer on the column than the other, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are particularly effective for the separation of a wide range of chiral compounds, including mandelic acid derivatives.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Column: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm particle size, or equivalent polysaccharide-based chiral column.
-
Reagents:
-
n-Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound reference standard
-
Racemic 2-(4-Chlorophenyl)-2-hydroxyacetic acid
-
Methanol, HPLC grade (for sample preparation)
-
Preparation of Mobile Phase
Prepare the mobile phase by mixing the components in the desired ratio. For this analysis, a typical mobile phase consists of:
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Additive: Trifluoroacetic acid (TFA)
A common mobile phase composition for the separation of mandelic acid derivatives is n-Hexane/Isopropanol with a small amount of TFA.[1] For example, a mixture of n-Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) . Before use, filter the mobile phase through a 0.45 µm membrane filter and degas it for at least 15 minutes using an ultrasonic bath.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Racemic Standard Solution (1 mg/mL): Prepare a solution of the racemic compound in the same manner as the standard stock solution.
-
Working Standard/Sample Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase to obtain a final concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
The following HPLC conditions are recommended for the analysis.
| Parameter | Value |
| Column | CHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Data Presentation
The following table summarizes the expected chromatographic results for the analysis of racemic 2-(4-Chlorophenyl)-2-hydroxyacetic acid under the specified conditions. The elution order should be confirmed by injecting the individual enantiomer standard. Based on similar separations of mandelic acid derivatives, the (R)-enantiomer often elutes before the (S)-enantiomer on this type of stationary phase.[1]
| Compound | Retention Time (min) (Expected) | Resolution (Rs) (Expected) |
| (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid | ~ 12.5 | |
| This compound | ~ 15.0 | > 2.0 |
Visualization of Workflow and Principles
The following diagrams illustrate the experimental workflow and the underlying principle of chiral separation.
References
Application Note: Enantiomeric Separation of Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromandelic acid is a chiral carboxylic acid and a key intermediate in the synthesis of various pharmaceuticals. The stereochemistry of chloromandelic acid is crucial as different enantiomers can exhibit distinct pharmacological activities and toxicities. Therefore, the development of robust and efficient methods for the enantiomeric separation of chloromandelic acid is of significant importance in drug discovery, development, and quality control. This application note provides a detailed protocol for the enantiomeric separation of chloromandelic acid using High-Performance Liquid Chromatography (HPLC), summarizing key quantitative data and outlining the experimental workflow.
Data Presentation
The enantiomeric separation of chloromandelic acid and its derivatives can be achieved under various chromatographic conditions. The following tables summarize representative quantitative data from different methods, providing a basis for method selection and optimization.
Table 1: HPLC Enantioseparation of 2-Chloromandelic Acid using a Chiral Stationary Phase
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Separation Factor (α) | Reference |
| CHIRALPAK® IC | n-Hexane/Isopropanol/TFA (80:20:0.1) | 1.0 | 210 nm | Low | - | [1] |
| Molecularly Imprinted Polymer | Acetonitrile/Water/Acetic Acid | 0.5 | UV | - | 1.36 | [2] |
Table 2: HPLC Enantioseparation of Mandelic Acid Derivatives using Chiral Mobile Phase Additives
| Analyte | Chiral Additive | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| 3-Chloromandelic Acid | HP-β-CD (20 mM) | Acetonitrile/Phosphate Buffer (pH 2.68) (5:95) | 0.6 | 220 nm | 1.23 | [3] |
| 2-Chloromandelic Acid | Native β-CD (~14 mM) | Aqueous Buffer (pH 2.1) | - | - | Successful Separation Reported | [3] |
Note: TFA refers to Trifluoroacetic Acid, and HP-β-CD refers to Hydroxypropyl-β-cyclodextrin.
Experimental Protocols
This section provides a detailed methodology for the enantiomeric separation of chloromandelic acid by HPLC using a chiral stationary phase. This protocol is a composite based on established methods for mandelic acid and its derivatives.[1][3]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.
-
Chemicals and Solvents:
-
Racemic chloromandelic acid standard
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (for sample preparation)
-
-
Sample Preparation:
-
Prepare a stock solution of racemic chloromandelic acid in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.
-
Filter the working standard through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
-
Mobile Phase: n-Hexane:Isopropanol:TFA (80:20:0.1, v/v/v). The ratio of n-hexane to isopropanol can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.
System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.
Analysis
Inject the prepared sample solution into the HPLC system and record the chromatogram. Identify the two enantiomer peaks based on their retention times. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Visualizations
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for enantiomeric separation by chiral HPLC.
Logical Relationship for Chiral Method Development
Caption: Decision tree for chiral HPLC method development.
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Hydroxyacetic Acids for Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of hydroxyacetic acids to enable their chiral separation using chromatographic techniques. The methodologies outlined are essential for the accurate enantiomeric analysis of these compounds, which is critical in pharmaceutical research, drug development, and quality control.
Introduction
Hydroxyacetic acids, also known as α-hydroxy acids, are a class of organic compounds that contain a carboxylic acid group and a hydroxyl group on the adjacent carbon atom. Many of these compounds are chiral and exist as enantiomers, which can exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is of paramount importance.
Direct chiral chromatography can be challenging for hydroxyacetic acids due to their high polarity and low volatility, particularly for gas chromatography (GC). Derivatization is a chemical modification technique used to convert the analyte into a derivative with improved chromatographic properties. For chiral analysis, derivatization can be employed in two primary ways:
-
Achiral Derivatization for Separation on a Chiral Stationary Phase (CSP): The hydroxy and/or carboxylic acid groups are derivatized to improve volatility (for GC) or detectability and peak shape (for HPLC), followed by separation on a CSP.
-
Chiral Derivatization for Separation on an Achiral Stationary Phase: The hydroxyacetic acid is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral column.
This guide details protocols for both gas and liquid chromatography applications.
Section 1: Derivatization for Chiral Gas Chromatography (GC)
Due to their high boiling points and polar nature, hydroxyacetic acids generally require derivatization prior to GC analysis.[1][2][3] This process increases their volatility and thermal stability.[4][5][6]
Common Derivatization Approaches for GC
-
Silylation: This is a common method that replaces the active hydrogen in the hydroxyl and carboxyl groups with a silyl group, typically a trimethylsilyl (TMS) group.[4] This reduces polarity and hydrogen bonding, making the derivative more volatile.[4] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[4]
-
Acylation: This involves the introduction of an acyl group. Perfluoroacyl anhydrides, such as trifluoroacetic anhydride (TFAA), are highly reactive and produce volatile derivatives that are also suitable for electron capture detection (ECD).[4][7]
-
Esterification: The carboxylic acid group is converted into an ester, for example, a methyl or ethyl ester.[4][8] This is a popular alkylation method that yields stable and volatile derivatives.[4]
Experimental Protocol: Silylation of Mandelic Acid for Chiral GC-MS Analysis
This protocol describes the derivatization of mandelic acid using BSTFA for subsequent analysis on a chiral GC column.
Materials:
-
Mandelic acid standard or sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
GC-MS system with a chiral capillary column (e.g., a cyclodextrin-based column)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the mandelic acid sample into a Reacti-Vial™. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the reaction mixture with an appropriate volume of anhydrous ethyl acetate (e.g., 800 µL) to achieve the desired concentration for GC-MS analysis.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system equipped with a chiral column.
Workflow for Silylation and GC Analysis
Caption: Silylation workflow for mandelic acid.
Chiral Derivatization for GC Analysis on an Achiral Column
This approach involves reacting the hydroxyacetic acid with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral GC column.[9][10] A common CDA is (-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA).[5][11]
Quantitative Data Summary for Chiral GC Separations
The following table summarizes representative chiral selectivity data for derivatized mandelic acid on different chiral stationary phases.
| Analyte (Derivative) | Chiral Stationary Phase | Selectivity (α) | Reference |
| Mandelic acid methyl ester | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin | 1.24 | [3] |
| Mandelic acid ethyl ester | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin | 1.27 | [3] |
| Mandelic acid methyl ether | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin | 1.14 | [2] |
Section 2: Derivatization for Chiral High-Performance Liquid Chromatography (HPLC)
While direct separation of hydroxyacetic acids on chiral stationary phases is possible, derivatization can be used to improve sensitivity, especially for trace analysis, and to enable separation on more common achiral columns.[12][13]
Experimental Protocol: Derivatization with (S)-Anabasine for LC-MS/MS
This protocol is adapted for the derivatization of chiral carboxylic acids to enhance their detectability by ESI-MS and to facilitate their enantiomeric separation.[14]
Materials:
-
Hydroxyacetic acid sample
-
(S)-Anabasine (derivatizing reagent)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (coupling agent)
-
Acetonitrile
-
Methanol
-
Water
-
Formic acid
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare a solution of the hydroxyacetic acid in acetonitrile.
-
Reagent Preparation: Prepare a solution of (S)-Anabasine in acetonitrile and a solution of DMT-MM in acetonitrile.
-
Derivatization Reaction: In a microcentrifuge tube, mix 50 µL of the hydroxyacetic acid solution with 50 µL of the (S)-Anabasine solution and 50 µL of the DMT-MM solution.
-
Incubation: Vortex the mixture and let it stand at room temperature for 15 minutes.
-
Quenching and Dilution: Add an appropriate volume of a water/methanol mixture (e.g., 850 µL) to quench the reaction and dilute the sample for analysis.
-
Analysis: Inject the sample into the LC-MS/MS system. The diastereomeric derivatives can be separated on a standard C18 column.
Workflow for (S)-Anabasine Derivatization and LC-MS/MS Analysis
Caption: (S)-Anabasine derivatization workflow.
Quantitative Data Summary for Chiral HPLC Separations
The following table presents resolution data for both direct and indirect chiral separations of hydroxyacetic acids by HPLC.
| Analyte | Column/Method | Resolution (Rs) | Reference |
| Mandelic acid | CHIRALPAK® IC | 2.21 | [12] |
| 4-Methoxymandelic acid | CHIRALPAK® IC | 2.14 | [12] |
| 3,4,5-Trismethoxymandelic acid | CHIRALPAK® IC | 3.70 | [12] |
| 3-Hydroxypalmitic acid (as (S)-Anabasine derivative) | Reversed-phase C18 | 1.92 | [14] |
| Etodolac (as (S)-Anabasine derivative) | Reversed-phase C18 | 2.03 | [14] |
Conclusion
The derivatization of hydroxyacetic acids is a crucial step for their successful chiral separation by both GC and HPLC, particularly when dealing with complex matrices or requiring high sensitivity. The choice of the derivatization reagent and method depends on the analytical technique, the specific hydroxyacetic acid, and the goals of the analysis. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and implement robust methods for the chiral analysis of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Resolution of Amines Using (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as S-(+)-4-chloromandelic acid, is a chiral resolving agent widely employed in the pharmaceutical and fine chemical industries. Its utility lies in the separation of racemic mixtures of amines through the formation of diastereomeric salts. This classical resolution technique remains a cornerstone of stereoselective synthesis due to its scalability, cost-effectiveness, and robustness.
The principle of this resolution method is based on the reaction of a racemic amine with an enantiomerically pure chiral acid. The resulting products are two diastereomeric salts with different physicochemical properties, most notably, solubility. This difference in solubility allows for the separation of the less soluble diastereomer by fractional crystallization. Subsequently, the desired amine enantiomer can be liberated from the purified diastereomeric salt.
These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data to guide researchers in the successful application of this compound for amine resolution.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The resolution of a racemic amine using this compound proceeds through the following key steps:
-
Diastereomeric Salt Formation: The racemic amine ((R/S)-amine) is reacted with an equimolar amount of the chiral resolving agent, this compound, in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-amine · (S)-acid] and [(S)-amine · (S)-acid].
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation of the Diastereomeric Salt: The crystallized, less soluble diastereomeric salt is isolated by filtration, yielding an enriched form of one of the amine's enantiomers complexed with the resolving agent.
-
Liberation of the Enantiomerically Enriched Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine. Subsequent extraction and purification steps yield the enantiomerically enriched amine. The chiral resolving agent can often be recovered from the aqueous layer and recycled.
Data Presentation
The efficiency of a chiral resolution is determined by the yield and the enantiomeric excess (e.e.) of the resolved amine. The following tables summarize representative quantitative data for the resolution of amines using chiral mandelic acid derivatives, which serve as a strong proxy for the expected performance of this compound.
Table 1: Representative Data for the Resolution of 1-Phenylethylamine with a Mandelic Acid Derivative *
| Resolving Agent | Amine | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| D-(-)-O-acetylmandelic acid | 1-Phenylethylamine | Toluene | 96 | >99 |
*Data adapted from a dynamic kinetic resolution process described in patent CN104152626A, which demonstrates the high efficiency achievable with mandelic acid derivatives.
Table 2: Solvent Screening for the Crystallization of Diastereomeric Salts of 4-Chloromandelic Acid *
| Solvent | Yield (%) | Diastereomeric Excess (d.e.) of Salt (%) |
| Methanol | 55.9 | 94.5 |
| Ethanol | 83.1 | 94.8 |
| 95% Ethanol | 76.3 | 96.3 |
| 50% Ethanol | 158.5 | 55.2 |
| 2-Propanol | 156.9 | 56.3 |
| Acetonitrile | 172.0 | 52.1 |
| Ethyl Acetate | 176.4 | 52.8 |
*Data adapted from the resolution of 4-chloromandelic acid with (R)-(+)-benzyl-1-phenylethylamine, highlighting the significant impact of the solvent on yield and diastereomeric purity.[1]
Experimental Protocols
The following are detailed protocols for the resolution of a generic primary amine. These should be considered as a starting point and may require optimization for specific amines.
Protocol 1: General Procedure for the Resolution of a Racemic Amine
Materials:
-
Racemic amine
-
This compound
-
Selected solvent (e.g., ethanol, methanol, ethyl acetate)
-
Sodium hydroxide solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, separatory funnel, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution and Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of the chosen solvent.
-
In a separate flask, dissolve this compound (1.0 eq.) in the same solvent, heating gently if necessary to achieve complete dissolution.
-
Combine the two solutions and stir. The formation of the diastereomeric salts may be exothermic.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce or complete crystallization.
-
The formation of crystals may be spontaneous or may require seeding with a small crystal of the desired diastereomeric salt.
-
Allow the crystallization to proceed for a sufficient time (this can range from a few hours to overnight) to maximize the yield of the less soluble salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a sufficient amount of a base (e.g., 2 M NaOH) to raise the pH to >10, ensuring the complete neutralization of the acid and liberation of the free amine.
-
Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄).
-
-
Purification and Analysis:
-
Filter to remove the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched amine.
-
Determine the yield and enantiomeric excess of the resolved amine using appropriate analytical techniques such as chiral HPLC, GC, or by measuring its specific rotation.
-
Protocol 2: Recrystallization for Enantiomeric Enrichment
If the initial enantiomeric excess is not satisfactory, a recrystallization of the diastereomeric salt can be performed.
Procedure:
-
Dissolution: Dissolve the obtained diastereomeric salt in a minimal amount of the hot solvent used for the initial crystallization.
-
Crystallization: Allow the solution to cool slowly to induce recrystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Liberation: Liberate the free amine as described in Protocol 1, steps 4 and 5.
Mandatory Visualizations
Caption: Experimental workflow for amine resolution.
Caption: Logical relationships in diastereomeric salt resolution.
References
Application Notes and Protocols for Diastereomeric Salt Formation in Chiral Resolution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures.[1] Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1] Diastereomeric salt crystallization is a classical, robust, and industrially scalable method for chiral resolution.[1][2] This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3] The separated diastereomers can then be converted back to the individual, pure enantiomers.[1]
This document provides a detailed overview of the principles and a general experimental protocol for diastereomeric salt formation, including screening of resolving agents and solvents, crystallization, isolation, and enantiomer regeneration.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of diastereomeric salt crystallization is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with different physical properties.[1] This allows for their separation using standard laboratory techniques like crystallization. The process can be summarized in the following key stages:
-
Salt Formation: A racemic mixture (a 50:50 mixture of two enantiomers) is reacted with an enantiomerically pure chiral resolving agent. This acid-base reaction forms a pair of diastereomeric salts.[2]
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a chosen solvent system and will preferentially crystallize out of the solution.[2]
-
Isolation: The crystallized, less soluble diastereomeric salt is isolated from the mother liquor which contains the more soluble diastereomeric salt.
-
Enantiomer Regeneration: The isolated diastereomeric salt is treated to break the salt and liberate the enantiomerically enriched or pure compound.[2][4]
Experimental Protocols
1. Screening for Optimal Resolving Agent and Solvent
The success of a diastereomeric resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.[4] A screening process is essential to identify the optimal conditions.
Materials:
-
Racemic compound (acid or base)
-
A selection of chiral resolving agents (e.g., for racemic acids: (R)- or (S)-1-phenylethylamine, brucine; for racemic bases: (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (-)-camphoric acid)[5]
-
A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water)[1]
-
Multi-well plates (e.g., 96-well)
-
Automated liquid handler (optional)
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and a variety of chiral resolving agents in a suitable solvent (e.g., methanol) at the same molar concentration.[4]
-
Salt Formation in Multi-well Plates: Dispense a fixed volume of the racemic compound stock solution into each well of a multi-well plate.
-
Add one equivalent of each chiral resolving agent stock solution to the wells.
-
Solvent Evaporation: Evaporate the solvent to obtain the diastereomeric salts as a dry powder.[4]
-
Solvent Screening: To each well containing the dried salt, add a different crystallization solvent or solvent mixture.
-
Crystallization Induction: Seal the plate and subject it to controlled heating and cooling cycles to induce crystallization. For example, heat to 50°C for 1 hour, then cool to room temperature, and then to 4°C.
-
Analysis: Visually inspect the wells for crystal formation. Analyze the crystalline material and the supernatant by chiral HPLC to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).
2. Preparative Scale Diastereomeric Salt Crystallization
Once optimal conditions are identified, the resolution can be performed on a larger scale.
Materials:
-
Racemic compound
-
Optimal chiral resolving agent
-
Optimal solvent system
-
Standard laboratory glassware (flasks, condenser, magnetic stirrer, heating mantle)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Protocol:
-
Dissolution and Salt Formation: Dissolve the racemic compound in the minimal amount of the heated optimal solvent in a flask equipped with a magnetic stirrer and condenser. In a separate flask, dissolve an equimolar amount (or an optimized molar ratio, e.g., 0.5 to 1.0 equivalents) of the chiral resolving agent in the same solvent.[1] Slowly add the resolving agent solution to the racemic compound solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.[4] Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[4] For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).[4]
-
Isolation of the Diastereomeric Salt: Isolate the crystalline product by vacuum filtration.[4] Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[4]
-
Drying: Dry the crystals under vacuum.[1]
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.[1] This may need to be repeated until a constant optical rotation is achieved.[4]
3. Regeneration of the Pure Enantiomer
The final step is to liberate the desired enantiomer from the purified diastereomeric salt.
Materials:
-
Purified diastereomeric salt
-
Acidic or basic solution for salt breaking (e.g., HCl, NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Protocol for Regenerating an Amine from a Salt with a Chiral Acid:
-
Salt Dissociation: Suspend the purified diastereomeric salt in water.[2]
-
Basification: While stirring, slowly add a basic solution (e.g., 50% sodium hydroxide) until the solution is strongly basic (pH > 12) to liberate the free amine.[2][6]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent.[2][6]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.[6]
Protocol for Regenerating an Acid from a Salt with a Chiral Base:
-
Salt Dissociation: Dissolve the purified diastereomeric salt in water.
-
Acidification: Acidify the solution with a suitable acid (e.g., HCl) to protonate the carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid with an appropriate organic solvent.
-
Drying and Concentration: Dry the combined organic extracts and concentrate to obtain the enantiomerically enriched acid.
Data Presentation
Table 1: Quantitative Parameters in Diastereomeric Salt Resolution
| Parameter | Typical Range | Method of Determination | Significance |
| Resolving Agent Stoichiometry | 0.5 - 1.5 equivalents | Molar ratio calculation | Affects yield and purity; can influence the phase behavior of the system.[7] |
| Diastereomeric Excess (d.e.) | 0 - 100% | NMR spectroscopy, Chiral HPLC | Measures the purity of the isolated diastereomeric salt.[1][8] |
| Enantiomeric Excess (e.e.) | 0 - >99% | Chiral HPLC, Polarimetry, Circular Dichroism | Measures the optical purity of the final regenerated enantiomer.[1][9][10] |
| Yield of Diastereomeric Salt | Varies widely | Gravimetric analysis | Indicates the efficiency of the crystallization step. |
| Yield of Pure Enantiomer | Typically < 50% for one enantiomer | Gravimetric analysis | Overall efficiency of the resolution process. |
| Crystallization Temperature | -20°C to reflux | Thermocouple | Influences solubility and crystal growth kinetics. |
| Cooling Rate | 0.1 - 1.0 °C/min | Programmed thermostat | Affects crystal size and purity. |
Visualization of Experimental Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical relationships in diastereomeric salt resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chiral Solvating Agents for NMR Analysis: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric purity is a critical aspect of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug can be highly dependent on its stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), offers a powerful and non-destructive method for the determination of enantiomeric excess (ee). This technique relies on the formation of transient diastereomeric complexes between the enantiomers of a chiral analyte and a single enantiomer of a CSA. These diastereomeric complexes are non-equivalent and, therefore, can exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.[1][2]
This document provides detailed application notes and protocols for the use of CSAs in NMR analysis, aimed at researchers, scientists, and drug development professionals.
Principle of Chiral Recognition by CSAs
The underlying principle of chiral recognition using CSAs in NMR spectroscopy is the conversion of a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers with distinct spectroscopic properties. This is achieved through the formation of non-covalent adducts between the chiral analyte and the CSA.[1] The rapid and reversible formation of these diastereomeric solvates leads to observable differences in the chemical shifts (Δδ) of the corresponding nuclei in the two enantiomers. The magnitude of this chemical shift non-equivalence (ΔΔδ) is a measure of the enantiodiscrimination efficiency.
The interactions responsible for the formation of these diastereomeric complexes are typically non-covalent and can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion. The choice of an appropriate CSA is crucial and depends on the functional groups present in the analyte.
Common Classes of Chiral Solvating Agents
A wide variety of CSAs have been developed for the NMR analysis of different classes of chiral compounds. Some of the most commonly used CSAs include:
-
Pirkle's Alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol): This is a versatile CSA, particularly effective for determining the enantiomeric purity of chiral amines, alcohols, esters, and carboxylic acids.[2][3]
-
BINOL (1,1'-bi-2-naphthol) and its derivatives: These compounds are effective CSAs for a range of analytes, especially chiral amines.[4]
-
Diphenylprolinol and its derivatives: These are particularly useful for the enantiodiscrimination of chiral carboxylic acids.[5]
-
Actinomycin D: This natural antibiotic has been shown to be an effective CSA for the chiral recognition of carboxylic acids.[6]
-
Thiourea-based CSAs: These agents are effective for the enantiodiscrimination of derivatized amino acids.[7][8]
Data Presentation: Quantitative Analysis
The effectiveness of a CSA is quantified by the chemical shift non-equivalence (ΔΔδ) it induces between the signals of the two enantiomers. Larger ΔΔδ values are desirable as they allow for more accurate integration and, consequently, a more reliable determination of the enantiomeric excess.
Table 1: Chemical Shift Non-equivalence (ΔΔδ) for Chiral Amines with (S)-BINOL Derivatives
| Analyte | CSA | Observed Proton | ΔΔδ (ppm) | Reference |
| 1,2-diphenylethylenediamine | (S)-3,3'-bis(phenyl)BINOL | -CH- | 0.08 | [4] |
| 1-phenylethylamine | (S)-BINOL | -CH- | 0.05 | [4] |
| 2-amino-3-phenylpropan-1-ol | (S)-BINOL | -CH- | 0.06 | [4] |
Table 2: Chemical Shift Non-equivalence (ΔΔδ) for Chiral Carboxylic Acids with Diphenylprolinol Derivatives
| Analyte | CSA | Observed Proton | ΔΔδ (ppm) | Reference |
| Mandelic Acid | (S)-diphenylprolinol | α-H | 0.12 | [5] |
| Ibuprofen | (S)-diphenylprolinol | α-H | 0.08 | [5] |
| 2-Chloromandelic acid | (S)-diphenylprolinol | α-H | 0.15 | [5] |
Table 3: Enantiomeric Excess (ee) Determination of Mandelic Acid using Actinomycin D as CSA
| Actual ee (%) | Measured ee (%) | Reference |
| 20 | 20.1 | [6] |
| 40 | 39.8 | [6] |
| 60 | 60.3 | [6] |
| 80 | 79.9 | [6] |
Table 4: Binding Constants for Diastereomeric Complexes of N-3,5-dinitrobenzoyl (DNB) Amino Acids with a Bis-Thiourea CSA
| Analyte | Enantiomer | Binding Constant (K_a, M⁻¹) | Reference |
| DNB-Alanine | R | 150 ± 10 | [7] |
| S | 120 ± 8 | [7] | |
| DNB-Valine | R | 210 ± 15 | [7] |
| S | 180 ± 12 | [7] |
Experimental Protocols
Protocol 1: General Procedure for ee Determination of Chiral Amines using a BINOL-based CSA
Materials:
-
Chiral amine analyte (0.0125–0.2 mmol)
-
(S)-BINOL derivative (e.g., (S)-3,3'-bis(phenyl)BINOL) (0.0125–0.1 mmol)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
Procedure:
-
Directly in the NMR tube, weigh the chiral amine analyte and the (S)-BINOL derivative.
-
Add approximately 0.6 mL of CDCl₃ to dissolve the solids.
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and the formation of the diastereomeric complexes.[4]
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at 25°C.
-
Process the spectrum (phasing, baseline correction).
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.
-
Integrate the areas of these two signals (Integral_R and Integral_S).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100
Protocol 2: General Procedure for ee Determination of Chiral Carboxylic Acids using a Diphenylprolinol-based CSA
Materials:
-
Chiral carboxylic acid analyte (racemic or enantioenriched)
-
(S)-diphenylprolinol
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
Procedure:
-
Prepare a stock solution of the chiral carboxylic acid analyte in CDCl₃.
-
Prepare a stock solution of the (S)-diphenylprolinol CSA in CDCl₃.
-
In an NMR tube, mix the analyte and CSA solutions to achieve the desired molar ratio (typically 1:1).
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum and identify the separated signals for the enantiomers (e.g., the α-proton).
-
Integrate the signals to determine the enantiomeric ratio and calculate the ee.[5]
Mandatory Visualizations
Caption: Mechanism of chiral recognition by a Chiral Solvating Agent.
Caption: Experimental workflow for ee determination using CSAs.
Caption: Decision tree for selecting an appropriate CSA.
Conclusion
The use of chiral solvating agents in NMR spectroscopy provides a rapid, reliable, and non-destructive method for the determination of enantiomeric excess. The choice of an appropriate CSA is critical for achieving good spectral separation of the enantiomers. The protocols and data presented in this document offer a practical guide for researchers in the field of drug development and asymmetric synthesis to effectively utilize this powerful analytical technique. Cross-validation with other methods, such as chiral HPLC, is recommended for ensuring the accuracy of the results.[9]
References
- 1. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity in Enzymatic Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low enantioselectivity in enzymatic resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low enantioselectivity in my enzymatic resolution?
Low enantioselectivity can stem from several factors, including the inherent properties of the selected enzyme, suboptimal reaction conditions, and the nature of the substrate itself. Key areas to investigate include enzyme choice, temperature, pH, solvent, and substrate concentration. A systematic approach to optimizing these parameters is crucial for improving the enantiomeric excess (ee) of your product.
Q2: I am seeing low enantioselectivity. What is the first parameter I should investigate?
A common starting point is to evaluate the reaction temperature. Generally, lowering the temperature can significantly enhance enantioselectivity, although it may also decrease the reaction rate.[1] This trade-off requires careful optimization to find a balance between selectivity and reaction speed. For instance, the enantioselectivity of some enzymatic reductions has been shown to increase substantially when the temperature is decreased.[1][2]
Q3: How critical is the choice of solvent for the enantioselectivity of my reaction?
The solvent plays a crucial role and its impact is often referred to as "solvent engineering".[1] The hydrophobicity and polarity of the solvent can affect the enzyme's conformation and flexibility, which in turn influences substrate binding and enantioselectivity.[1] Screening a variety of organic solvents with different properties is a common strategy to improve the outcome.[1] In some cases, using organic solvents provides novel opportunities for enhancing enzymatic enantioselectivity that are not possible in aqueous media.[3]
Q4: My reaction rate is too slow at lower temperatures. What should I do?
If the reaction is too slow, you can gradually increase the temperature while closely monitoring the enantioselectivity.[1] This will help you identify an optimal temperature that provides an acceptable reaction rate without significantly compromising enantioselectivity. Another approach is to consider enzyme immobilization, which can sometimes improve both stability and activity, allowing for efficient reactions over a wider range of temperatures.
Q5: Could the enzyme itself be the problem?
Yes, the inherent selectivity of the chosen enzyme for your specific substrate may be low.[1] It is highly recommended to screen a panel of different enzymes, such as various lipases, esterases, or proteases, to find one that exhibits better enantioselectivity for your substrate.[1][3]
Troubleshooting Guide
Issue: Low Enantiomeric Excess (ee) or Enantiomeric Ratio (E)
This guide provides a systematic approach to identifying and resolving the root causes of low enantioselectivity.
Caption: A workflow for troubleshooting low enantioselectivity.
Optimizing Reaction Conditions
Temperature: The effect of temperature on the enantiomeric ratio (E) is influenced by the differences in activation enthalpy (ΔΔH‡) and activation entropy (ΔΔS‡) for the two enantiomers.[1] While increasing temperature often boosts the reaction rate, it can negatively impact enantioselectivity.[1][4] Conversely, lowering the temperature can enhance enantioselectivity.[1][2]
-
Troubleshooting Steps:
-
If enantioselectivity is low, try running the reaction at a lower temperature (e.g., decrease in 5-10°C increments).[1] Be prepared for a longer reaction time.
-
If the reaction rate is too slow at lower temperatures, incrementally increase the temperature while monitoring the enantioselectivity to find a suitable compromise.[1]
-
Solvent: The choice of solvent can significantly alter enzyme activity and enantioselectivity.[1] Hydrophobic organic solvents can sometimes improve the enantioselectivity of enzymes like lipases.[5]
-
Troubleshooting Steps:
pH: The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues, which can be critical for its catalytic activity and stereoselectivity.
-
Troubleshooting Steps:
-
Determine the optimal pH for your enzyme, if not already known, by performing the reaction across a range of pH values.
-
Ensure the reaction medium is adequately buffered to maintain the optimal pH throughout the experiment.
-
Enzyme Selection and Modification
Enzyme Screening: The most critical factor is often the enzyme itself. Different enzymes, even from the same class, can exhibit vastly different selectivities for the same substrate.
-
Troubleshooting Steps:
Enzyme Immobilization: Immobilization can enhance an enzyme's stability, reusability, and in some cases, its enantioselectivity.
-
Troubleshooting Steps:
Directed Evolution: For challenging substrates, directed evolution can be a powerful tool to tailor an enzyme for a specific reaction, significantly enhancing its enantioselectivity.[9][10] This involves generating enzyme mutants and screening for improved performance.[9]
-
Troubleshooting Steps:
-
This is an advanced strategy suitable when other optimization methods have failed. It involves rounds of gene mutagenesis and high-throughput screening.[10]
-
Substrate-Related Factors
Substrate Concentration: The concentration of the substrate can influence the reaction rate.[11][12][13] At very high concentrations, substrate inhibition may occur, which could potentially affect enantioselectivity.
-
Troubleshooting Steps:
-
Investigate a range of substrate concentrations to determine the effect on both reaction rate and enantioselectivity.
-
Maintain a consistent substrate concentration when comparing other parameters.
-
Substrate Engineering: Modifying the substrate, for example, by forming a salt, can sometimes lead to improved enantioselectivity. This strategy is based on the idea that temporarily enlarging the substrate can enhance the steric discrimination between the two enantiomers by the enzyme.
-
Troubleshooting Steps:
-
For substrates with appropriate functional groups, consider forming salts with bulky counterions and evaluate the impact on enantioselectivity. This approach has been shown to be effective in organic solvents.[3]
-
Caption: Key parameters influencing enantioselectivity.
Data Hub: Quantitative Examples
Table 1: Effect of Temperature on Enantiomeric Excess (ee)
| Enzyme | Substrate | Temperature (°C) | Enantiomeric Excess (ee) (%) | Reference |
| NcCR | Ethyl 4-chloro-3-oxobutanoate | 40 | 78.8 | [2] |
| NcCR | Ethyl 4-chloro-3-oxobutanoate | -3 | 98.0 | [2] |
| 2,5-DKCMO | rac-bicyclo[3.2.0]hept-2-en-6-one | 30 | Lower ee | [14] |
| 2,5-DKCMO | rac-bicyclo[3.2.0]hept-2-en-6-one | 10 | Higher ee | [14] |
Table 2: Influence of Solvent on Lipase-Catalyzed Reactions
| Lipase | Substrate | Solvent | Enantiomeric Ratio (E) | Reference |
| Pseudomonas cepacia | Phenylalanine methyl ester | Acetonitrile | 5.8 ± 0.6 | [15] |
| Pseudomonas cepacia | Phenylalanine methyl ester | Other organic solvents | Varied E values | [15] |
Note: Specific E values for other solvents were not provided in the source.
Table 3: Impact of Substrate Salt Formation on Enantioselectivity
| Lipase | Substrate Form | Counterion | Solvent | Enantiomeric Ratio (E) | Reference |
| Pseudomonas cepacia | Free Ester | - | Acetonitrile | 5.8 ± 0.6 | [15] |
| Pseudomonas cepacia | Salt | (S)-Mandelic Acid | Acetonitrile | ~11.6 | [15] |
| Pseudomonas cepacia | Salt | (R)-Mandelic Acid | Acetonitrile | ~40.6 | [15] |
| Pseudomonas cepacia | Salt | (S)-10-Camphorsulfonic Acid | Acetonitrile | 53 ± 4 | [15] |
Experimental Protocols
Protocol 1: Solvent Screening for Optimal Enantioselectivity
Objective: To identify the optimal solvent for achieving high enantioselectivity in an enzymatic resolution.
Methodology:
-
Preparation: Prepare a stock solution of the substrate in a solvent that is miscible with all test solvents. Prepare the enzyme (e.g., as a lyophilized powder or immobilized).[1]
-
Reaction Setup: In separate vials, set up the reaction with the same substrate concentration, enzyme loading, and temperature.[1] Add a different solvent to each vial (e.g., hexane, toluene, MTBE, THF, acetonitrile).[1]
-
Reaction Execution: Run the reactions for a predetermined time, ensuring consistent agitation.
-
Analysis: Quench the reactions and analyze the conversion and enantiomeric excess (ee) of both the substrate and the product using chiral chromatography (HPLC or GC).[1]
-
Calculation: Calculate the enantiomeric ratio (E) for each solvent to determine which provides the highest selectivity.[1]
Caption: Workflow for solvent screening experiment.
Protocol 2: Enzyme Immobilization by Covalent Attachment
Objective: To immobilize an enzyme on a support to potentially improve its stability and enantioselectivity.
Methodology:
-
Support Preparation: Swell a support matrix with reactive groups (e.g., Eupergit C) in a suitable buffer (e.g., phosphate buffer, pH 7.0).[1]
-
Enzyme Solution: Dissolve the free enzyme in the same buffer.[1]
-
Immobilization: Add the enzyme solution to the swollen support and gently agitate at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 24-72 hours) to allow covalent bonds to form.[1]
-
Washing: Filter the support and wash thoroughly with buffer to remove any non-covalently bound enzyme.[1]
-
Blocking (Optional): To block any remaining reactive groups on the support, incubate it with a blocking agent like glycine or ethanolamine.[1]
-
Final Wash and Storage: Wash the immobilized enzyme again with buffer. Lyophilize or dry under vacuum and store at a low temperature (e.g., 4°C).[1]
-
Activity Assay: Test the activity and enantioselectivity of the immobilized enzyme and compare its performance to the free enzyme.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of Enzymes in Regioselective and Stereoselective Organic Reactions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis with Chiral Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in asymmetric synthesis using chiral precursors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q: My reaction is producing a nearly racemic or diastereomeric mixture. What are the likely causes and how can I improve the stereoselectivity?
A: Low stereoselectivity is a common issue that can often be resolved by carefully evaluating and optimizing several reaction parameters. The primary goal is to enhance the energy difference between the transition states leading to the desired and undesired stereoisomers.
Potential Causes & Solutions:
-
Suboptimal Chiral Auxiliary or Precursor: The chosen chiral precursor may not be providing sufficient steric hindrance to effectively guide the reaction.
-
Solution: Screen different chiral auxiliaries with varying steric bulk and electronic properties. The purity of the chiral precursor is also critical; ensure it is free of other stereoisomers which can negatively impact the stereochemical outcome.[1]
-
-
Incorrect Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.[1]
-
Solution: Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity by favoring the transition state with the lower activation energy.[1] Conversely, if the reaction is too slow, a carefully controlled increase in temperature might be necessary, but this often comes at the cost of selectivity.[1][2]
-
-
Inappropriate Solvent: The solvent plays a crucial role in the conformation of the substrate-catalyst complex and the solvation of transition states.[1][3]
-
Ineffective Lewis Acid or Catalyst: The Lewis acid or catalyst is pivotal in creating a rigid chiral environment around the reaction center.[1]
Troubleshooting Workflow for Low Stereoselectivity:
References
Technical Support Center: Overcoming Poor Peak Resolution in Chiral Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with poor peak resolution in chiral chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing no separation or co-eluting peaks for my enantiomers. What are the primary causes and how can I resolve this?
A1: Co-elution is a common issue indicating that the chosen chromatographic conditions do not provide sufficient selectivity for the enantiomers. The primary reasons often involve the chiral stationary phase (CSP) and the mobile phase composition.
Troubleshooting Steps:
-
Verify Chiral Stationary Phase (CSP) Suitability: The fundamental step in any chiral separation is the selection of an appropriate CSP. The interaction between the analyte and the CSP is what drives the separation.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for a wide range of compounds.[1][2]
-
Action: If you are using a particular type of polysaccharide-based column (e.g., cellulose), try screening a column with a different polysaccharide backbone (e.g., amylose).[2] Their distinct three-dimensional structures can offer different selectivities.[2][3] Consider screening a variety of CSPs with different chiral selectors.[4][5][6]
-
-
Screen Different Mobile Phase Modes: Chiral separations can be achieved in various modes, including normal-phase, reversed-phase, and polar organic mode. The optimal mode is highly dependent on the analyte's properties.[5][7]
-
Action: If a normal-phase method (e.g., hexane/isopropanol) is unsuccessful, try a reversed-phase (e.g., acetonitrile/water) or a polar organic method (e.g., 100% methanol).[4]
-
-
Confirm System Suitability: Ensure your HPLC system and column are performing as expected.
-
Action: Inject a known racemic mixture that has previously shown good resolution on your column to confirm its performance.[4]
-
Q2: My enantiomeric peaks are partially resolved, but I need baseline separation. How can I improve the resolution?
A2: Achieving baseline resolution often requires fine-tuning the mobile phase composition, flow rate, and temperature. Selectivity is the most influential factor in improving resolution in chiral separations.[3][4]
Troubleshooting Steps:
-
Optimize the Mobile Phase Composition:
-
Organic Modifier Ratio (Normal Phase): The type and concentration of the alcohol modifier in the mobile phase are critical.[4] Small changes in the percentage of the alcohol can have a significant impact on selectivity.[2]
-
Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol in hexane) in small increments (e.g., 1-2%).[4]
-
-
Change the Organic Modifier (Normal Phase): Different alcohols possess different hydrogen bonding capabilities, which can alter the interaction with the CSP.[4]
-
Action: If isopropanol is not providing optimal resolution, try ethanol or methanol.[2]
-
-
Mobile Phase Additives: For ionizable compounds (acids or bases), the addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution by suppressing ionization.[1][2][4][8]
-
-
Reduce the Flow Rate: Chiral stationary phases can exhibit slow mass transfer kinetics. Lowering the flow rate allows for more interaction time between the enantiomers and the CSP, which can lead to increased efficiency and better resolution.[4][6][7]
-
Optimize the Column Temperature: Temperature influences the thermodynamics of the chiral recognition process and can have a significant, and sometimes unpredictable, effect on separation.[4][9][10][11][12]
-
Action: Conduct a temperature study by analyzing your sample at different temperatures (e.g., 15°C, 25°C, and 40°C).[2][4] While lower temperatures often improve resolution by enhancing weaker bonding forces, this is not a universal rule.[6][7][8] In some instances, an increase in temperature can improve peak efficiency and resolution or even reverse the elution order.[3][9]
-
Q3: My peaks are broad and/or tailing, which is affecting my resolution and quantification. What can I do to improve peak shape?
A3: Poor peak shape is a common problem that can degrade resolution. It can be caused by a variety of factors including secondary interactions with the stationary phase, sample overload, or issues with the HPLC system itself.[1][13]
Troubleshooting Steps:
-
Check for Secondary Interactions: Unwanted interactions, especially with residual silanol groups on silica-based CSPs, can cause peak tailing, particularly for basic compounds.[13]
-
Action: Add a basic modifier like 0.1% DEA to the mobile phase to mask these silanol groups.[2]
-
-
Address Analyte Ionization: If your analyte has acidic or basic functional groups, partial ionization on the column can lead to distorted peak shapes.[2]
-
Action: Suppress ionization by adding an appropriate modifier to the mobile phase (0.1% acid for acidic compounds, 0.1% base for basic compounds).[2]
-
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.[1][13]
-
Action: Reduce the injection volume or the concentration of your sample.[1]
-
-
Assess Column Health: A contaminated or degraded column can lead to poor peak shape.[1]
-
Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[1]
-
-
Minimize Extra-Column Volume: Excessive tubing length and large-volume fittings between the injector, column, and detector can contribute to peak broadening.[1]
-
Action: Use tubing with the smallest possible inner diameter and length.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution (Normal Phase)
| Mobile Phase (n-Hexane / Alcohol) | Alcohol Modifier | Modifier (%) | Resolution (Rs) | Observations |
| 90:10 | Isopropanol | 10 | 1.2 | Partial Separation |
| 95:5 | Isopropanol | 5 | 1.8 | Improved Separation |
| 90:10 | Ethanol | 10 | 1.5 | Better than IPA at same conc. |
| 95:5 | Ethanol | 5 | 2.1 | Baseline Separation |
Table 2: Influence of Flow Rate and Temperature on Chiral Separation
| Parameter | Value | Resolution (Rs) | Analysis Time (min) | Peak Width (min) |
| Flow Rate | 1.0 mL/min | 1.4 | 10 | 0.8 |
| 0.5 mL/min | 2.0 | 20 | 0.6 | |
| 0.2 mL/min | 2.5 | 50 | 0.5 | |
| Temperature | 15 °C | 2.2 | 15 | 0.7 |
| 25 °C | 1.9 | 12 | 0.75 | |
| 40 °C | 1.6 | 9 | 0.85 |
Experimental Protocols
Protocol 1: Generic Screening for a New Chiral Compound
-
Objective: To quickly identify a suitable Chiral Stationary Phase (CSP) and mobile phase mode for the separation of a new pair of enantiomers.
-
Materials:
-
Multiple CSP columns (e.g., cellulose-based, amylose-based).[14]
-
HPLC system with a UV detector.
-
Racemic standard of the analyte (~1 mg/mL).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
-
-
Methodology:
-
Sample Preparation: Dissolve the racemic analyte in a suitable solvent (ideally the mobile phase) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Column Installation and Equilibration: Install the first CSP column. Equilibrate the column with the initial mobile phase for at least 20-30 column volumes at a flow rate of 1.0 mL/min.[6]
-
Screening Injections: Perform a series of isocratic injections using different mobile phase compositions.
-
Normal Phase 1 (NP1): 90:10 n-Hexane / IPA
-
Normal Phase 2 (NP2): 90:10 n-Hexane / EtOH
-
Reversed Phase (RP): 50:50 ACN / Water
-
Polar Organic (PO): 100% MeOH
-
-
Additive Screen (if necessary): If the analyte is acidic or basic, repeat the most promising screen with the addition of 0.1% of the appropriate additive (TFA for acids, DEA for bases).[4]
-
Data Analysis: Examine each chromatogram for any signs of peak splitting, shouldering, or partial separation. A "promising" result is any indication of resolution.
-
Repeat: Repeat steps 2-5 for each CSP to be screened.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution.
Caption: A systematic workflow for screening chiral columns and mobile phases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 13. benchchem.com [benchchem.com]
- 14. chiraltech.com [chiraltech.com]
Effect of temperature on lipase-catalyzed kinetic resolution
Welcome to the Technical Support Center for Lipase-Catalyzed Kinetic Resolution. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the effects of temperature on your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during lipase-catalyzed kinetic resolution experiments, with a focus on temperature-related factors.
| Problem / Question | Possible Causes & Solutions |
| Q1: My reaction rate is very slow. | Cause: The reaction temperature may be too low. While lower temperatures can sometimes enhance enantioselectivity, they significantly decrease enzyme activity.[1][2]Solution: 1. Gradually increase the reaction temperature in increments of 5-10°C to find a balance between reaction rate and enantioselectivity. Most lipases have an optimal temperature range, often between 30°C and 60°C.[3]2. Ensure other parameters like substrate concentration, enzyme loading, and solvent choice are optimized, as these also impact the reaction rate.[4]3. Confirm that the enzyme has not been denatured or inactivated from previous storage or handling conditions. |
| Q2: The enantiomeric excess (ee) of my product is lower than expected. | Cause 1: The reaction temperature is too high. Elevated temperatures can increase the flexibility of the enzyme's active site, sometimes leading to a loss of stereoselectivity.[5]Solution 1: Decrease the reaction temperature. Performing the resolution at a lower temperature (e.g., 4°C, 15°C, or even down to -40°C in some systems) can improve enantioselectivity, although it will likely extend the reaction time.[2][6]Cause 2: The reaction has proceeded beyond 50% conversion. In kinetic resolutions, the maximum yield for a single enantiomer is 50%. Pushing the reaction further will result in the slower-reacting enantiomer also being converted, which decreases the enantiomeric excess of the product.Solution 2: Carefully monitor the reaction progress over time (e.g., using GC or HPLC) and stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess. |
| Q3: The reaction started but stopped before reaching 50% conversion. | Cause: The lipase may have been thermally denatured. Many lipases lose their structural integrity and activity at temperatures above their optimal range (e.g., >60-70°C), leading to a premature halt in the reaction.[7][8][9]Solution: 1. Run the reaction at a more moderate temperature where the enzyme is known to be stable. Check the supplier's documentation for the optimal temperature range of your specific lipase.2. Consider using an immobilized lipase, as immobilization often enhances thermal stability compared to the free enzyme.[3][10]3. Verify that other factors, such as extreme pH shifts during the reaction or the presence of deactivating organic solvents, are not contributing to the enzyme's inactivation.[9] |
| Q4: I see an increase in reaction rate but no improvement in enantioselectivity (E value) when I raise the temperature. | Cause: For some lipase-substrate combinations, temperature may have a minimal impact on enantioselectivity over a certain range. The enzyme's intrinsic selectivity for the substrate under the chosen conditions may be the limiting factor.[1][11]Solution: 1. If the primary goal is a faster reaction and the enantioselectivity is already acceptable, the higher temperature can be used.2. If higher enantioselectivity is required, focus on optimizing other parameters. This includes screening different lipases, changing the acyl donor, or using a different organic solvent, as these factors can have a more significant impact on the E value than temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing temperature on a lipase-catalyzed kinetic resolution? A1: Generally, increasing the temperature will increase the initial rate of the reaction because it provides more kinetic energy for the molecules involved.[7] However, this effect is only observed up to the enzyme's optimal temperature. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.[12] While the rate increases, enantioselectivity may either increase, decrease, or remain unchanged depending on the specific enzyme, substrate, and solvent system.[11][13]
Q2: Will lowering the temperature always improve enantioselectivity? A2: In many cases, lowering the reaction temperature enhances enantioselectivity.[2][6][13] This is often attributed to a more rigid enzyme conformation at lower temperatures, which can amplify the energetic differences in the transition states for the two enantiomers. However, this is not a universal rule. In some reactions, enantioselectivity has been observed to decrease with decreasing temperature or remain unaffected.[1][13] Therefore, the effect of temperature must be determined empirically for each specific system.
Q3: What is a typical temperature range for lipase-catalyzed resolutions? A3: A common temperature range for screening and optimization is between 20°C and 60°C.[3] Many commercially available lipases, such as those from Candida antarctica and Pseudomonas cepacia, are active and stable in this range.[1][2] However, experiments are often conducted at lower temperatures (e.g., 4°C to 15°C) to favor enantioselectivity or at higher temperatures in the case of thermostable lipases.[2][14]
Q4: How does immobilization affect the lipase's tolerance to temperature? A4: Immobilization is a widely used strategy to enhance the stability of lipases against thermal deactivation.[9] By attaching the enzyme to a solid support, its structure is often made more rigid and less susceptible to unfolding at higher temperatures. This can lead to a higher optimal operating temperature and a longer half-life for the biocatalyst compared to its free, soluble form.[10][14]
Q5: Can the choice of solvent alter the effect of temperature on the reaction? A5: Yes, the solvent plays a critical role. The interaction between the solvent, the enzyme, and the substrates can influence the enzyme's flexibility and stability. A solvent that stabilizes the enzyme's active conformation may allow it to tolerate higher temperatures. The polarity of the solvent can also impact enantioselectivity, and this interplay can change with temperature.[13][15] Therefore, the optimal temperature may vary when different solvents are used.
Data on Temperature Effects
The following tables summarize quantitative data from studies investigating the effect of temperature on lipase-catalyzed kinetic resolutions.
Table 1: Effect of Temperature on the PSL-C-Catalyzed Acetylation of (±)-1,2-Diol 1d
| Temperature (°C) | Time (h) | Conversion (c, %) | Enantiomeric Excess (ee, %) | Enantioselectivity (E) |
| 30 | 8 | 34 | 91 | 41 |
| 15 | 12 | 25 | Not specified | ~41 (implied) |
| Data synthesized from a study on the kinetic resolution of racemic 1,2-diols. The study noted that lowering the temperature had no effect on enzyme selectivity but did decrease the activity (reaction rate).[1] |
Table 2: Effect of Temperature on the Hydrolysis of (±)-ethyl 3-phenylpentanoate (3b) with Immobilized Candida antarctica lipase B
| Temperature (°C) | Time (h) | Conversion (c, %) | Enantioselectivity (E) |
| Room Temp. | 24 | 43 | 25 |
| 4 | 72 | 19 | Not specified |
| Data adapted from a study on the resolution of 3-aryl alkanoic acids. Lowering the temperature resulted in a significant decrease in conversion even with a much longer incubation period.[2] |
Experimental Protocols
Protocol: Optimization of Temperature for Lipase-Catalyzed Kinetic Resolution
This protocol outlines a general procedure for determining the optimal temperature for the kinetic resolution of a racemic secondary alcohol via transesterification.
1. Materials:
-
Racemic alcohol (e.g., (±)-1-phenylethanol)
-
Acyl donor (e.g., vinyl acetate)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether or hexane)
-
Internal standard for chromatographic analysis (e.g., decane)
-
Reaction vials with screw caps
-
Temperature-controlled incubator/shaker or multiple water baths
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Preparation of Reaction Mixtures:
-
In a typical reaction vial, dissolve the racemic alcohol (e.g., 0.1 M) and the internal standard in the chosen anhydrous solvent.
-
Add the acyl donor. A molar excess (e.g., 3 equivalents) is often used for irreversible reactions with acyl donors like vinyl acetate.
-
Add the immobilized lipase (e.g., 10-20 mg/mL).
-
-
Temperature Screening:
-
Set up a series of identical reaction vials as prepared in step 1.
-
Place each vial in a separate incubator or water bath set to a different temperature. A typical screening range would be 20°C, 30°C, 40°C, 50°C, and 60°C.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 10-20 µL) from each reaction vial.
-
Quench the reaction in the aliquot immediately by filtering out the enzyme (e.g., using a syringe filter) and diluting with a suitable solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the quenched aliquots using a chiral GC or HPLC method to determine the enantiomeric excess of the remaining substrate (eeₛ) and the formed product (eeₚ).
-
Quantify the concentration of the substrate and product against the internal standard to calculate the conversion (c).
-
-
Data Calculation:
-
Calculate the conversion (c) using the formula: c = eeₛ / (eeₛ + eeₚ).
-
Calculate the enantioselectivity or Enantiomeric Ratio (E) using the formula: E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)].
-
-
Optimization:
-
Plot the conversion, enantiomeric excess, and E value against temperature.
-
Identify the temperature that provides the best balance of reaction time, conversion, and enantioselectivity for your specific application.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to temperature effects in lipase-catalyzed kinetic resolution.
Caption: Workflow for optimizing temperature in kinetic resolution.
Caption: Interplay of temperature, rate, and selectivity.
References
- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]
Technical Support Center: Enhancing Enantioselectivity Through Solvent Selection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to solvent selection for enhancing enantioselectivity in asymmetric synthesis.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Enantioselectivity
Q1: My reaction shows low or no enantioselectivity. What are the first steps I should take regarding the solvent?
A1: When faced with low enantioselectivity, a systematic solvent screening is one of the most critical first steps. The choice of solvent can significantly influence the energy difference between the diastereomeric transition states, which directly impacts the enantiomeric excess (e.e.).[1][2]
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Trace amounts of impurities, such as water or peroxides, can deactivate or alter the selectivity of the catalyst.[1][3] It is recommended to use freshly distilled or commercially available anhydrous solvents.
-
Perform a Solvent Screen: Test a range of solvents with varying properties, such as polarity, coordinating ability, and hydrogen bonding capacity.[1] A good starting point includes non-polar aprotic (e.g., toluene, hexane), polar aprotic (e.g., THF, CH2Cl2, ethyl acetate), and sometimes polar protic solvents (e.g., alcohols), though the latter can sometimes interfere with the catalyst.[4][5]
-
Consult the Literature: Review literature for similar reactions or catalyst systems to identify solvents that have proven effective.[1] This can provide a more targeted starting point for your screening.
-
Consider Temperature Effects: Enantioselectivity is often temperature-dependent. Lowering the reaction temperature may increase the energy difference between the diastereomeric transition states, leading to a higher e.e.[1][2]
Issue 2: Inconsistent Enantioselectivity Between Batches
Q2: I am observing significant variations in enantioselectivity when I repeat the reaction. What could be the solvent-related cause?
A2: Inconsistent results are often traced back to subtle variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Solvent Source and Quality: Use solvent from the same batch and supplier for a series of experiments to minimize variability from impurities.[1] If you purify your own solvents, ensure the procedure is highly reproducible.
-
Ensure Anhydrous Conditions: If your reaction is sensitive to moisture, ensure that all glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] The water content in the solvent should be consistent.
-
Precise Temperature Control: Small fluctuations in temperature can lead to inconsistent e.e. values.[1] Ensure your reaction setup provides stable and accurate temperature control.
Issue 3: Difficulty in Choosing a Starting Solvent
Q3: I am setting up a new asymmetric reaction. How do I choose a suitable starting solvent?
A3: Selecting an initial solvent without prior data can be challenging, but a logical approach can increase the chances of success.
Initial Solvent Selection Strategy:
-
Analyze Reactant and Catalyst Solubility: The chosen solvent must be able to dissolve the reactants and the catalyst to a sufficient concentration for the reaction to proceed efficiently.
-
Consider the Reaction Mechanism: The polarity of the solvent can influence the reaction mechanism and the stability of the transition states. For reactions proceeding through polar or charged intermediates, a more polar solvent might be beneficial.[6] However, non-polar solvents often provide higher enantioselectivity in many asymmetric transformations.[6][7]
-
Start with Common "Neutral" Solvents: Solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are often good starting points as they are widely used and represent a range of properties.
-
Leverage Solvent Selection Guides: Utilize established solvent selection guides which rank solvents based on safety, health, and environmental criteria to make a responsible and effective choice.[8][9][10][11][12]
Frequently Asked Questions (FAQs)
Q4: How does solvent polarity affect enantioselectivity?
A4: Solvent polarity can have a profound impact on enantioselectivity by differentially solvating the ground states and the two diastereomeric transition states. In some cases, polar solvents can stabilize a more polar transition state, potentially leading to a different major enantiomer compared to a non-polar solvent.[6] For certain reactions, non-basic, non-polar solvents give the highest enantioselectivities.[6] The specific effect is highly dependent on the reaction mechanism and the structures of the catalyst and substrates.[13]
Q5: Can the solvent interact directly with the catalyst?
A5: Yes, solvents can coordinate to the catalyst, which can either activate or deactivate it, and influence its selectivity.[6][14] For instance, a Lewis basic solvent might compete with the substrate for coordination to a Lewis acidic catalyst, thereby affecting the chiral environment and reducing enantioselectivity.
Q6: What is the role of solvent viscosity in enantioselectivity?
A6: While less commonly discussed than polarity, solvent viscosity can influence enantioselectivity. In some reactions, an increase in viscosity can restrict the conformational flexibility of the catalyst-substrate complex, leading to a more ordered transition state and potentially higher enantioselectivity.
Q7: Can using a mixture of solvents be beneficial?
A7: Yes, using a solvent mixture allows for fine-tuning of the bulk properties of the medium, such as polarity and dielectric constant. This can be a powerful strategy to optimize enantioselectivity when single-solvent systems do not provide satisfactory results. For example, adding a small amount of a polar solvent to a non-polar solvent can sometimes lead to a significant improvement in e.e.
Q8: Can the solvent itself be a source of chirality?
A8: Yes, chiral solvents can be used to induce enantioselectivity in a reaction.[14] This is known as chiral induction. The chiral solvent molecules create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Chiral ionic liquids have also been used for this purpose.[14]
Data on Solvent Effects on Enantioselectivity
The following tables summarize the effect of different solvents on the enantiomeric excess (e.e.) of various asymmetric reactions.
Table 1: Solvent Effect on a Cu-Catalyzed Asymmetric Coupling Reaction [15]
| Entry | Solvent | Yield (%) | e.e. (%) |
| 1 | Toluene | 75 | 92 |
| 2 | PhCl | 78 | 94 |
| 3 | Et2O | 65 | 88 |
| 4 | DCE | 86 | 99 |
Table 2: Solvent Effect on an Asymmetric Henry Reaction [13]
| Entry | Solvent | Conformer Population (%) | e.e. (%) |
| 1 | Toluene | - | ~0 |
| 2 | Chloroform | - | ~20 |
| 3 | THF | High "asymmetric" | >90 |
| 4 | Acetone | High "asymmetric" | >90 |
Table 3: Solvent Effect in Asymmetric Michael Addition [16]
| Entry | Solvent | Yield (%) | e.e. (%) |
| 1 | THF | 56 | 97 |
| 2 | 2-MeTHF | 61 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in an Asymmetric Reaction
This protocol outlines a systematic approach to screen solvents for optimizing the enantioselectivity of a given reaction.
Materials:
-
Reactants and catalyst
-
A selection of high-purity, anhydrous solvents (e.g., toluene, hexane, CH2Cl2, THF, ethyl acetate, acetonitrile, 1,4-dioxane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Temperature-controlled reaction block or bath
-
Small-scale reaction vials with stir bars
-
Analytical equipment for e.e. determination (e.g., chiral HPLC or GC)
Procedure:
-
Preparation: Under an inert atmosphere, add the catalyst to a series of identical reaction vials.
-
Solvent Addition: To each vial, add a different anhydrous solvent from your screening library.
-
Temperature Equilibration: Place the vials in the reaction block or bath set to the desired reaction temperature and allow them to equilibrate.
-
Reaction Initiation: Add the starting materials (substrate and reagent) to each vial simultaneously or in a consistent, timed manner.
-
Reaction Monitoring: Stir the reactions for a predetermined time. If possible, monitor the reaction progress by TLC or another suitable method.
-
Quenching and Work-up: Once the reaction is complete, quench all reactions in a consistent manner. Perform a standard work-up procedure to isolate the crude product.
-
Analysis: Analyze the crude product from each reaction vial to determine the conversion and enantiomeric excess (e.e.) using an appropriate chiral analytical method.
-
Data Evaluation: Compare the results from all solvents to identify the optimal solvent or promising candidates for further optimization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chemistryforsustainability.org [chemistryforsustainability.org]
- 9. A solvent selection guide based on chemometrics and multicriteria decision analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 11. gctlc.org [gctlc.org]
- 12. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 13. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of Biobased Solvents in Asymmetric Catalysis [mdpi.com]
Technical Support Center: pH Optimization for Enzymatic Resolution of Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH for the enzymatic resolution of carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in the enzymatic resolution of carboxylic acids?
A1: The pH of the reaction medium is a crucial factor that significantly influences both the activity and the enantioselectivity of the enzyme, typically a lipase or esterase.[1][2] Enzymes have an optimal pH at which they exhibit their maximum catalytic efficiency.[3][4][5] Deviations from this optimal pH can lead to a decrease in reaction rate and, in some cases, a complete loss of enzyme activity due to changes in the enzyme's three-dimensional structure.[3][4] Furthermore, the pH can affect the ionization state of the carboxylic acid substrate and the amino acid residues in the enzyme's active site, which in turn can impact substrate binding and the enantioselectivity of the resolution.[5]
Q2: What is the typical optimal pH range for lipases used in the resolution of carboxylic acids?
A2: The optimal pH for lipases can vary widely depending on the source of the enzyme and the specific reaction (hydrolysis or esterification). For hydrolytic reactions, many common lipases exhibit optimal activity in the neutral to slightly alkaline range (pH 7-9).[2][6] However, for esterification reactions, the optimal pH is often in the acidic range.[7] This is because the protonated form of the carboxylic acid is the substrate for the esterification reaction. Below are some examples of optimal pH for various lipases.
Q3: How does the optimal pH for esterification differ from that for hydrolysis?
A3: The optimal pH for the lipase-catalyzed esterification of a carboxylic acid is often significantly lower (more acidic) than the optimal pH for the hydrolysis of the corresponding ester. For example, a lipase might have an optimal pH of 7.5 for hydrolysis but an optimal pH of 4.5 for esterification. This difference arises from the nature of the substrates in each reaction. In esterification, the enzyme utilizes the protonated (uncharged) form of the carboxylic acid. A lower pH ensures a higher concentration of the protonated acid, thus favoring the forward reaction. In contrast, hydrolysis involves the attack of water on the ester, and the pH affects the ionization state of the enzyme's catalytic residues to optimize this process, which often occurs at a more neutral or alkaline pH.
Q4: What type of buffer should I use for pH optimization experiments?
A4: The choice of buffer is critical for maintaining a stable pH throughout the experiment. It is important to select a buffer that has a pKa value close to the desired pH of the experiment. For screening a wide pH range, a "universal" buffer like the Britton-Robinson buffer can be used.[8] For more specific pH ranges, the following buffers are commonly used:
-
pH 3-6: Citrate buffer[4]
-
pH 6-7.5: Phosphate buffer[4]
-
pH 7.5-9: Tris-HCl buffer[6]
-
pH 9-10.5: Glycine-NaOH buffer[6]
It is important to ensure that the buffer components do not inhibit the enzyme's activity.
Troubleshooting Guides
Problem 1: Low or no enzyme activity across the entire tested pH range.
-
Question: I have tested a wide range of pH values, but my enzyme shows very low or no activity for the resolution of my carboxylic acid. What should I do?
-
Answer:
-
Verify Enzyme Activity: First, confirm that your enzyme is active using a standard substrate for which its activity is known. This will rule out the possibility of having an inactive batch of enzyme. Lipases can be sensitive to storage conditions, and repeated freeze-thaw cycles should be avoided.[9]
-
Check Substrate Solubility: Ensure that your carboxylic acid or its ester is sufficiently soluble in the reaction medium. Poor solubility can limit the availability of the substrate to the enzyme. The use of a co-solvent may be necessary, but be aware that the co-solvent itself can affect enzyme activity.
-
Investigate Potential Inhibitors: Components of your reaction mixture, including the buffer itself or impurities in your substrate, could be inhibiting the enzyme.[9] Test for inhibition by running the reaction with the standard substrate in the presence of your specific reaction components.
-
Re-evaluate the Reaction Type: If you are attempting an esterification, remember that the optimal pH is likely acidic. If you are performing a hydrolysis, a neutral to alkaline pH is generally more suitable. Ensure your tested pH range is appropriate for the reaction type.
-
Problem 2: The pH of the reaction mixture drifts during the experiment.
-
Question: I set the initial pH of my reaction, but it changes over time, affecting the results. How can I prevent this?
-
Answer:
-
Increase Buffer Concentration: A common reason for pH drift is insufficient buffering capacity. Try increasing the concentration of your buffer (e.g., from 50 mM to 100 mM or higher).
-
Use a pH-stat: For reactions that produce or consume acid (like the hydrolysis of an ester to a carboxylic acid), the most effective way to control pH is by using a pH-stat.[10] A pH-stat is an automated titrator that adds a specific amount of acid or base to the reaction mixture to maintain a constant pH.[9]
-
Consider the Reaction Byproducts: In an esterification reaction, water is produced, which can lead to a competing hydrolysis reaction and affect the pH. The removal of water using molecular sieves or by performing the reaction in a non-aqueous solvent can help.
-
Check for CO2 Absorption: In alkaline conditions, the absorption of atmospheric carbon dioxide can lead to a decrease in pH. It may be necessary to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: The enantioselectivity (E-value) of the resolution is low.
-
Question: My enzyme is active, but the enantioselectivity of the resolution is poor. Can optimizing the pH help?
-
Answer:
-
Systematically Screen pH: Yes, pH can have a significant impact on the enantioselectivity of an enzyme.[1] The ionization state of amino acid residues near the active site can influence how each enantiomer binds, thus affecting the E-value. It is crucial to perform a systematic screen of pH values and analyze the enantiomeric excess (ee) of both the product and the remaining substrate at each pH.
-
Vary the Temperature: In conjunction with pH, temperature is another critical parameter that can affect enantioselectivity. Consider performing a two-dimensional optimization of both pH and temperature.
-
Consider a Different Enzyme: If pH optimization does not yield a satisfactory E-value, it may be necessary to screen other lipases or esterases. Different enzymes have different active site geometries and may exhibit higher enantioselectivity for your specific substrate.
-
Solvent Engineering: The choice of solvent (in non-aqueous media) can also dramatically influence enantioselectivity. Screening different organic solvents in combination with pH optimization (using the concept of "pH memory" for lyophilized enzymes) can be an effective strategy.
-
Data Presentation
Table 1: Influence of pH on Lipase Activity for Hydrolysis Reactions
| Lipase Source | Substrate | Optimal pH | Reference |
| Pancreatic Lipase | Olive Oil | 8.0 | [3] |
| Stomach Lipase | Tributyrin | 4.0 - 5.0 | [3] |
| Candida rugosa | 1-Phenethyl acetate | 6.0 | [1] |
| Anoxybacillus flavithermus | Triolein | 9.0 | [2] |
| Pseudomonas fluorescens | p-Nitrophenyl palmitate | 8.0 | [6] |
Table 2: Comparison of Optimal pH for Esterification vs. Hydrolysis
| Enzyme | Substrate (Esterification) | Optimal pH (Esterification) | Substrate (Hydrolysis) | Optimal pH (Hydrolysis) |
| Candida rugosa Lipase | Propionic acid & n-butanol | 3.5 | Olive Oil Emulsion | 7.0 |
| Thermomyces lanuginosa Lipase | Propionic acid & n-butanol | 4.25 | Tributyrin | 8.0-9.0 |
| Porcine Pancreatic Lipase | Various fatty acids | Acidic (general) | Olive Oil Emulsion | 8.0 |
Experimental Protocols
Protocol 1: Screening for Optimal pH in Aqueous Buffer
This protocol describes a general method for screening the optimal pH for the hydrolytic resolution of a carboxylic acid ester.
-
Buffer Preparation:
-
Prepare a series of buffers (e.g., 50 mM) covering a pH range from 4.0 to 10.0 in 1.0 pH unit increments.
-
pH 4.0, 5.0: Citrate buffer
-
pH 6.0, 7.0: Phosphate buffer
-
pH 8.0: Tris-HCl buffer
-
pH 9.0, 10.0: Glycine-NaOH buffer
-
-
Verify the pH of each buffer at the intended reaction temperature.
-
-
Reaction Setup:
-
For each pH to be tested, prepare a reaction vial.
-
To each vial, add the buffer solution, the ester substrate (e.g., to a final concentration of 10-50 mM), and any necessary co-solvents to ensure substrate solubility.
-
Equilibrate the vials to the desired reaction temperature (e.g., 30 °C) in a shaking incubator.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of the lipase solution or powder to each vial.
-
Include a control reaction at each pH without the enzyme to account for any non-enzymatic hydrolysis.
-
-
Reaction Monitoring and Analysis:
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction vial.
-
Quench the reaction immediately by adding the aliquot to a solution that will stop the enzyme, such as a strong acid or base, or by adding a water-miscible organic solvent like acetonitrile.
-
Analyze the samples using a suitable chiral chromatography method (e.g., chiral HPLC or GC) to determine the enantiomeric excess (ee) of the product (carboxylic acid) and the remaining substrate (ester).
-
Calculate the conversion (c) and the enantiomeric ratio (E).
-
-
Data Interpretation:
-
Plot the initial reaction rate and the enantiomeric ratio (E) as a function of pH to determine the optimal pH for both activity and enantioselectivity.
-
Mandatory Visualization
Caption: Workflow for pH optimization in enzymatic resolution.
Caption: Troubleshooting decision tree for pH optimization.
References
- 1. Investigating pH and Cu (II) effects on lipase activity and enantioselectivity via kinetic and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Flow-through pH-stat method for lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization During Chiral Synthesis
Welcome to the Technical Support Center for chiral synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization in their experiments. Below you will find troubleshooting guides with quantitative data, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in chiral synthesis?
A1: Racemization is the process where an optically active compound, containing a single enantiomer, converts into a mixture of equal parts of both enantiomers, known as a racemate.[1][2] This results in a loss of optical activity.[1][2] In drug development and other fields, often only one enantiomer of a chiral molecule is biologically active or safe, while the other may be inactive or even harmful. Therefore, maintaining enantiomeric purity is critical.
Q2: What are the most common causes of racemization?
A2: Racemization is often caused by the formation of a planar, achiral intermediate, such as an enol or enolate, which can be protonated from either face with equal probability.[3] This can be triggered by:
-
Harsh reaction conditions: High temperatures, strong acidic or basic conditions can promote racemization.[4]
-
Certain reagents: Some coupling reagents, particularly carbodiimides used alone in peptide synthesis, can increase the risk of racemization.
-
Prolonged reaction times: Extended exposure to conditions that can cause racemization increases the likelihood of its occurrence.
-
Work-up and purification steps: Acidic or basic work-up conditions or purification on acidic silica gel can also lead to racemization.
Q3: Which amino acids are particularly prone to racemization during peptide synthesis?
A3: Histidine (His) and cysteine (Cys) are known to be highly susceptible to racemization during peptide coupling.[5] Other amino acids like serine (Ser) and phenylalanine (Phe) can also be prone to racemization, especially under non-optimized conditions.
Q4: How can I tell if my product has racemized?
A4: The most common method to determine the enantiomeric purity of your product is through chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique uses a chiral stationary phase to separate the enantiomers, allowing for the quantification of each and the calculation of the enantiomeric excess (ee).[6][7]
Q5: What is enantiomeric excess (ee)?
A5: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[8] It is calculated as the absolute difference between the mole fractions of the two enantiomers and is usually expressed as a percentage.[8] A completely pure sample of one enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%.[8]
Troubleshooting Guides
Problem 1: Significant racemization detected in my final product after peptide coupling.
Possible Causes & Solutions:
| Symptom | Possible Cause | Recommended Action |
| Low enantiomeric excess (ee) in a peptide containing His or Cys. | These amino acids are highly prone to racemization.[5] | Use a coupling reagent known for low racemization with these residues, such as a combination of DIC and OxymaPure for cysteine.[4] Protecting the imidazole nitrogen of histidine can also significantly reduce racemization.[4][5] |
| Racemization observed when using a carbodiimide coupling reagent (e.g., DCC, DIC). | Carbodiimides can promote the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization. | Always use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[9] |
| Increased racemization at higher reaction temperatures. | Higher temperatures accelerate the rate of racemization. | Conduct the coupling reaction at a lower temperature, for example, 0 °C. |
| Racemization is higher when using a strong base. | Strong bases can increase the rate of racemization. The most commonly used bases in Fmoc/tBu-based solid-phase synthesis are DIPEA and NMM.[4] | If a high risk of racemization is anticipated, consider switching to a weaker base like sym-collidine.[4] |
Quantitative Data Summary: Effect of Coupling Reagents on Racemization
The following table summarizes the percentage of the undesired D-isomer formed during the coupling of a model peptide, providing a comparison of different coupling reagents.
| Coupling Reagent | Model System/Amino Acid | Base | % Racemization (D-isomer) | Notes and References |
| HATU | Fmoc-His(Trt)-OH | NMM | High | HATU with NMM showed high racemization for this sensitive amino acid.[10] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | Not specified | 1.8% | The combination of DIC with Oxyma was effective at minimizing racemization.[10] |
| DIC/Oxyma | Fmoc-Cys(Trt)-OH | Not specified | Negligible | Excellent suppression of racemization for cysteine.[10][11] |
| TDBTU | Peptide fragments | Not specified | < PyBOP, HBTU, HATU | TDBTU was found to be superior in suppressing epimerization during segment coupling.[10] |
Problem 2: I am observing racemization in the synthesis of an α-substituted carbonyl compound.
Possible Causes & Solutions:
| Symptom | Possible Cause | Recommended Action |
| Low ee in the final product when the reaction is run under acidic or basic conditions. | Both acids and bases can catalyze the enolization of carbonyl compounds, leading to the loss of stereochemistry at the α-carbon.[3] | If possible, perform the reaction under neutral conditions. If a base is required, use a weaker, non-nucleophilic base and a lower reaction temperature. For acid-catalyzed reactions, use the mildest acid possible for the shortest duration. |
| Racemization occurs during aqueous workup. | Acidic or basic aqueous workup can promote enolization. | Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. |
| Loss of ee after purification by silica gel chromatography. | Standard silica gel is acidic and can cause racemization of sensitive compounds. | Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before chromatography. Alternatively, consider other purification methods like crystallization. |
| Racemization increases with reaction temperature. | Higher temperatures increase the rate of enolization and subsequent racemization. | Perform the reaction at the lowest feasible temperature. For example, many stereoselective alkylations are carried out at -78 °C. |
Experimental Protocols
Protocol 1: General Peptide Coupling using HATU/DIPEA with Racemization Suppression
This protocol is for the coupling of an Fmoc-protected amino acid to a resin-bound amine.[4]
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in dimethylformamide (DMF) for 30 minutes.[4]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[12]
-
Washing: Wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).[4]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.[4]
-
Coupling: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and immediately add the solution to the swelled resin.[4]
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[4]
-
Washing: Drain the reaction solvent and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).[4]
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[4]
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline for the analysis of chiral non-steroidal anti-inflammatory drugs (NSAIDs) and can be adapted for other chiral molecules.[6][7]
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.[4] For tablets, they can be diluted in ethanol followed by filtration.[6]
-
Column Selection: Choose a chiral HPLC column appropriate for your class of compound. Polysaccharide-based columns like Chiralpak AD are often effective for NSAIDs.[4][6]
-
Mobile Phase: A common mobile phase for chiral separations of NSAIDs is a mixture of hexane and an alcohol like isopropanol or ethanol, often with a small amount of a modifier like acetic acid.[13] For example, hexane/isopropanol/acetic acid (80:20:0.5).[13]
-
HPLC Conditions:
-
Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.[4]
-
Inject your synthesized sample.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100, where Area₁ and Area₂ are the areas of the two enantiomer peaks.[8][14][15][16]
-
Visualizations
Caption: Mechanism of base-catalyzed racemization of an α-chiral ketone.
Caption: Workflow for synthesizing and troubleshooting racemization.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of chiral non-steroidal anti-inflammatory drugs flurbiprofen, ketoprofen and etodolac binding with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for low conversion in enzymatic reactions
This guide provides answers to frequently asked questions regarding low conversion rates in enzymatic reactions, offering systematic approaches to identify and resolve common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction shows very low or no product formation. What are the primary factors to investigate?
Low or non-existent product formation can stem from several critical factors. A systematic investigation is key to pinpointing the root cause. The initial troubleshooting should focus on the integrity of the reaction components and the reaction conditions.
Troubleshooting Workflow for Low/No Product Formation
Caption: A stepwise workflow for troubleshooting low or no product yield.
Possible Causes and Solutions:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[1]
-
Verification: Perform a standard activity assay using a known, reliable substrate and protocol to confirm the enzyme's catalytic capability.
-
Solution: If the enzyme is inactive, source a new batch or re-purify the existing stock. Always adhere to recommended storage conditions (e.g., -20°C or -80°C, appropriate buffer).[1]
-
-
Incorrect Reagent Concentration: Errors in the concentration of the substrate, enzyme, or necessary cofactors can lead to low conversion.
-
Verification: Double-check all calculations and ensure that all components were added to the reaction mixture at the correct final concentrations.
-
Solution: Prepare fresh stock solutions and repeat the reaction.
-
-
Suboptimal Reaction Conditions: Every enzyme has an optimal pH and temperature range for maximal activity.[2] Deviations from these optima can significantly reduce the reaction rate.[3][4]
-
Verification: Measure the pH of the reaction buffer and confirm the incubation temperature.
-
Solution: Consult literature for the optimal conditions for your specific enzyme and adjust accordingly. If optimal conditions are unknown, they must be determined experimentally.[4]
-
Q2: My reaction starts but then stops before all the substrate is consumed. What could be the cause?
When a reaction plateaus prematurely, it often indicates a change in the reaction conditions over time or the presence of inhibitory factors.
Troubleshooting Workflow for Premature Reaction Stoppage
Caption: A logical workflow to diagnose premature reaction termination.
Possible Causes and Solutions:
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for the required duration.[5]
-
Verification: Incubate the enzyme under reaction conditions (without substrate) and measure its activity at different time points. A significant loss of activity over time indicates instability.[4]
-
Solution: Add stabilizing agents like glycerol or BSA. Enzyme immobilization onto a solid support can also enhance stability.
-
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme's activity.
-
Verification: Set up a reaction with the product added at the beginning. A lower initial reaction rate compared to a control without added product suggests product inhibition.[4]
-
Solution: Consider in situ product removal strategies or using enzyme variants with reduced product inhibition.
-
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme.[6]
-
Verification: Run the reaction at various substrate concentrations. A decrease in the initial reaction rate at higher substrate concentrations is indicative of substrate inhibition.[4]
-
Solution: Maintain a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time.
-
-
pH Shift: The reaction itself might produce acidic or basic byproducts, causing the pH of the reaction mixture to shift out of the optimal range for the enzyme.[4]
-
Verification: Monitor the pH of the reaction mixture over the course of the experiment.
-
Solution: Use a buffer with a higher buffering capacity or consider a pH-stat system to maintain a constant pH.
-
Quantitative Data Summary
Table 1: General Troubleshooting Guide for Low Enzymatic Conversion
| Potential Problem | Possible Cause | Suggested Solution |
| Enzyme-Related | Inactive or denatured enzyme | Use a fresh enzyme stock; ensure proper storage and handling.[1] |
| Insufficient enzyme concentration | Increase enzyme concentration.[4] | |
| Presence of inhibitors | Use purified substrates and reagents; add chelating agents (e.g., EDTA) if metal ion inhibition is suspected. | |
| Substrate-Related | Incorrect substrate concentration | Optimize substrate concentration; check for substrate inhibition.[4][6] |
| Substrate instability or degradation | Use fresh substrate; verify its integrity. | |
| Poor substrate solubility | Add a co-solvent (ensure it doesn't inhibit the enzyme). | |
| Cofactor-Related | Insufficient cofactor concentration | Ensure the cofactor is present at a saturating concentration. |
| Cofactor degradation | Prepare fresh cofactor solutions. | |
| Reaction Conditions | Suboptimal pH | Determine the optimal pH experimentally.[4] |
| Suboptimal temperature | Determine the optimal temperature experimentally.[4] | |
| Reaction time too short | Increase the reaction time. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
Objective: To identify the pH at which the enzyme exhibits maximum activity.
Materials:
-
Purified enzyme solution
-
Substrate stock solution
-
A series of buffers with overlapping pH ranges (e.g., citrate, phosphate, Tris-HCl)
-
Spectrophotometer or other appropriate analytical instrument
Methodology:
-
Prepare a series of reaction mixtures, each with a different buffer covering a range of pH values (e.g., pH 4.0 to 9.0 in 0.5 unit increments).
-
Each reaction mixture should contain the same final concentration of enzyme and substrate.
-
Initiate the reactions by adding the enzyme.
-
Incubate all reactions at a constant, known temperature.
-
Measure the initial reaction rates by monitoring product formation or substrate depletion over a short, linear time period.[4]
-
Plot the initial reaction rate (activity) against the pH. The peak of the curve represents the optimal pH for the enzyme under these conditions.[4]
Protocol 2: Determination of Optimal Temperature
Objective: To determine the temperature at which the enzyme exhibits maximum activity.
Materials:
-
Purified enzyme solution
-
Substrate stock solution
-
Buffer at the predetermined optimal pH
-
Water baths or incubators set at various temperatures
-
Spectrophotometer or other appropriate analytical instrument
Methodology:
-
Prepare reaction mixtures containing the enzyme and substrate in the optimal pH buffer.[4]
-
Incubate the reaction mixtures at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).[4]
-
Allow the reaction components to equilibrate to the set temperature before initiating the reaction by adding the enzyme.
-
Measure the initial reaction rates for each temperature.
-
Plot the initial reaction rate (activity) against temperature. The temperature that yields the highest activity is the optimum. Note that enzyme stability decreases rapidly at temperatures above the optimum.[3]
Protocol 3: Assessment of Enzyme Stability
Objective: To evaluate the stability of the enzyme under reaction conditions over time.
Materials:
-
Purified enzyme solution
-
Buffer at the optimal pH
-
Incubator set at the optimal temperature
Methodology:
-
Incubate the enzyme solution in the optimal pH buffer at the optimal temperature.[4]
-
At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the enzyme solution.[4]
-
Assay the activity of the withdrawn aliquot under standard conditions (optimal pH, temperature, and saturating substrate concentration).
-
Plot the residual enzyme activity (as a percentage of the initial activity at time 0) against the incubation time. A stable enzyme will show minimal loss of activity over time.[4]
References
- 1. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzyme Stability Challenges → Area → Sustainability [climate.sustainability-directory.com]
- 6. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Enhancing Diastereomeric Salt Crystallization Efficiency
Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution via diastereomeric salt crystallization?
A1: Chiral resolution by diastereomeric salt crystallization is a technique used to separate enantiomers (chiral molecules that are mirror images of each other).[1] The process involves reacting a racemic mixture (a 50:50 mixture of both enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3] The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing it to be isolated. Following separation, the pure enantiomer can be recovered from the salt.[4]
Q2: How do I select an appropriate resolving agent?
A2: The choice of a resolving agent is critical for successful resolution.[5] An effective resolving agent should readily form a stable, crystalline salt with the racemate. It is common practice to screen several resolving agents to find one that provides a significant difference in solubility between the two resulting diastereomeric salts.[2][5] Common examples of resolving agents include tartaric acid and brucine.[6]
Q3: What is the ideal solvent for diastereomeric salt crystallization?
A3: The ideal solvent is one that maximizes the solubility difference between the desired and undesired diastereomeric salts.[5] This allows for the preferential crystallization of the less soluble salt.[5] The solvent should also allow for sufficient solubility of both the racemate and the resolving agent to facilitate salt formation.[2] A systematic solvent screening using a range of solvents with varying polarities is highly recommended.[7][8]
Q4: What is the significance of the stoichiometry between the racemate and the resolving agent?
A4: The molar ratio of the racemate to the resolving agent can significantly impact the yield and selectivity of the crystallization. While a 1:1 ratio is a common starting point, it is often beneficial to optimize this ratio.[5] In some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during diastereomeric salt crystallization experiments.
Issue 1: No crystals form, or an oil/amorphous solid precipitates.
-
Q: I've mixed my racemic compound and resolving agent, but I'm getting an oil or no precipitate at all. What should I do?
-
A: This is a common problem often related to solubility, supersaturation, or solvent choice. "Oiling out" occurs when the salt separates as a liquid instead of a solid.[7]
-
Possible Cause: Inappropriate solvent system. The chosen solvent may be too good at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization.[7][9]
-
Solution: Conduct a thorough solvent screen with solvents of varying polarities.[7] Consider using anti-solvent addition, where a solvent in which the salts are poorly soluble is slowly added to induce crystallization.[7]
-
Possible Cause: Insufficient supersaturation. The concentration of the salt in the solution may be below its solubility limit.
-
Solution: Increase the concentration by carefully evaporating some of the solvent. Alternatively, cool the solution, as solubility typically decreases with temperature.[7]
-
Possible Cause: Excessively high supersaturation. This can lead to rapid precipitation, favoring the formation of an oil or amorphous solid over well-ordered crystals.[7]
-
Solution: Use a more dilute solution or a slower cooling rate to control the rate of supersaturation generation.[9]
-
Issue 2: The yield of the desired diastereomeric salt is low.
-
Q: I'm getting crystals, but the yield is very low. How can I improve it?
-
A: Low yield suggests that a significant portion of the desired, less-soluble diastereomer remains in the mother liquor.[7]
-
Possible Cause: High solubility of the target salt. Even the "less soluble" diastereomer may still have significant solubility in the chosen solvent.
-
Solution: Optimize the solvent system to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures and allow for longer crystallization times.[7]
-
Possible Cause: The crystallization process has not reached equilibrium.
-
Solution: Increase the crystallization time to allow for complete precipitation of the less soluble salt.
-
Possible Cause: The stoichiometry is not optimal.
-
Solution: Experiment with different molar ratios of the resolving agent to the racemate.[5]
-
Issue 3: The diastereomeric excess (d.e.) of the crystallized salt is low.
-
Q: My crystals have a low diastereomeric excess. How can I improve the purity?
-
A: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your chosen system, leading to co-precipitation.[7]
-
Possible Cause: Poor solvent selectivity.
-
Solution: A comprehensive solvent screening is crucial to find a solvent that maximizes the solubility difference between the two diastereomers.[5][7]
-
Possible Cause: The cooling rate is too fast. Rapid cooling can lead to kinetic trapping of the more soluble diastereomer.
-
Solution: Implement a slower, more controlled cooling profile to allow for selective crystallization of the less soluble salt.[7][9]
-
Solution: Perform one or more recrystallizations of the obtained diastereomeric salt to improve its purity.[7]
-
Data Presentation
Table 1: Influence of Solvents on Diastereomeric Salt Solubility (Hypothetical Data)
| Solvent System | Solubility of Diastereomer A (g/100mL) | Solubility of Diastereomer B (g/100mL) | Solubility Ratio (B/A) |
| Methanol | 5.2 | 8.5 | 1.63 |
| Ethanol | 2.8 | 5.9 | 2.11 |
| Isopropanol | 1.5 | 4.5 | 3.00 |
| Acetone | 7.1 | 9.2 | 1.30 |
| Ethyl Acetate | 0.8 | 2.1 | 2.63 |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility data must be determined experimentally.
Experimental Protocols
Protocol 1: General Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic compound in a minimal amount of a suitable heated solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the racemic compound solution with stirring.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling to a lower temperature (e.g., 4 °C) may be required to induce crystallization.[1] Seeding the solution with a small amount of the desired diastereomeric salt can promote crystallization.[9]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[1]
-
Analysis: Analyze the diastereomeric purity of the crystals using techniques such as NMR or chiral HPLC.[5]
-
Recrystallization (if necessary): To improve purity, recrystallize the isolated salt from a suitable solvent.[1]
-
Liberation of the Enantiomer: Suspend the diastereomerically pure salt in a suitable solvent system (e.g., water and an organic solvent) and adjust the pH to break the salt and liberate the free enantiomer.[1]
Protocol 2: Solvent Screening for Optimal Resolution
-
Preparation: In separate vials or a multi-well plate, dissolve a small, known amount of the racemic compound and the chosen resolving agent.
-
Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to the vials.[5]
-
Equilibration: Allow the vials to stand at a controlled temperature for 24-48 hours to allow for crystallization.[5]
-
Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material and analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[5]
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for common crystallization issues.
Caption: Relationship between kinetic and thermodynamic control in crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to the Validation of Enantiomeric Excess by Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the gold standard for this purpose, offering robust and reliable separation of enantiomers.[1] This guide provides an objective comparison of chiral HPLC with other analytical techniques and furnishes detailed experimental protocols and validation parameters to ensure accurate and reproducible results.
The Principle of Chiral HPLC
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[2] These stationary phases are themselves enantiomerically pure and create a chiral environment where the two enantiomers of an analyte form transient diastereomeric complexes with different stabilities. This difference in stability leads to different retention times, allowing for their separation and quantification.[2] The choice of the CSP is the most critical factor in achieving successful enantiomeric separation.[1][3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability.[3]
Calculating Enantiomeric Excess
Once the enantiomers are separated by chiral HPLC, the enantiomeric excess is calculated from the peak areas in the chromatogram. The formula for this calculation is:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 [4][5]
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. A racemic mixture, having a 50:50 distribution of enantiomers, will have an ee of 0%, while a pure enantiomer will have an ee of 100%.[5]
Comparison of Analytical Methods for Enantiomeric Excess Determination
While chiral HPLC is a dominant technique, other methods are also employed for determining enantiomeric excess. The choice of method often depends on the analyte's properties, the required sensitivity, and available instrumentation.[6]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase.[6] | Separation of volatile enantiomers based on differential interaction with a chiral stationary phase in a gaseous mobile phase.[6] | Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals.[7] |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[6] | Volatile, thermally stable compounds (e.g., small organic molecules, flavorings).[6] | A wide range of soluble compounds. |
| Derivatization | Sometimes used to improve separation or detection.[6] | Often required to increase volatility and thermal stability.[6] | Often requires a chiral derivatizing or solvating agent.[7] |
| Sensitivity | High, with UV and other sensitive detectors. | Very high, especially with mass spectrometry (MS) detection. | Generally lower sensitivity compared to chromatographic methods.[7] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors.[6] | Generally lower, though high-resolution MS detectors can be expensive.[6] | High initial instrument cost. |
| Solvent Consumption | Higher.[6] | Lower, primarily uses gases.[6] | Moderate. |
Validation of a Chiral HPLC Method
To ensure that a chiral HPLC method is suitable for its intended purpose, it must be validated. Method validation is a regulatory requirement and provides confidence in the accuracy and reliability of the results.[8] The key validation parameters are outlined below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the desired enantiomer unequivocally in the presence of other components, including its counter-enantiomer and any impurities.[8] | Baseline resolution (Rs > 1.5) between the enantiomer peaks.[3] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8][9] | Correlation coefficient (r²) ≥ 0.998.[9] |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[8] | Established through the demonstration of acceptable linearity, precision, and accuracy.[8] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[8] | Recovery of 98-102% for the major enantiomer and within a wider range for the minor enantiomer. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] | Repeatability (intra-day precision): RSD ≤ 5% for the major peak, ≤ 20% for the minor peak near the limit of quantitation.[8] Intermediate Precision (inter-day): Similar to repeatability. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] | Signal-to-noise ratio of 10:1.[8] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] | Resolution and other system suitability parameters remain within acceptable limits. |
Experimental Protocols
General Workflow for Chiral HPLC Method Development and Validation
Caption: Workflow for Chiral HPLC Method Development and Validation.
Detailed Protocol for Validation of Enantiomeric Excess
1. System Suitability:
-
Before each validation run, inject a standard solution containing both enantiomers (e.g., a racemic mixture) to check the system suitability.
-
Parameters to verify include:
-
Resolution (Rs): Should be greater than 1.5 for baseline separation.[3]
-
Tailing factor (Tf): Should be between 0.8 and 1.5.
-
Repeatability of injections: Relative standard deviation (RSD) of peak areas for replicate injections should be ≤ 2%.
-
2. Specificity:
-
Inject a blank (mobile phase or sample matrix without the analyte), a solution of the pure desired enantiomer, a solution of the undesired enantiomer, and a mixture of both.
-
Demonstrate that there are no interfering peaks at the retention times of the enantiomers in the blank.
-
Confirm the elution order of the enantiomers.
3. Linearity:
-
Prepare a series of at least five standard solutions of the racemate covering the expected concentration range (e.g., from the LOQ to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the peak area of the minor enantiomer against its concentration.
-
Calculate the correlation coefficient (r²), which should be ≥ 0.998.[9]
4. Accuracy:
-
Prepare samples with known amounts of the undesired enantiomer spiked into the desired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the impurity).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the spiked enantiomer.
5. Precision:
-
Repeatability (Intra-day precision): Analyze at least six independent samples of the analyte at the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the enantiomeric excess values.
6. Limit of Quantitation (LOQ):
-
Determine the concentration of the minor enantiomer that gives a signal-to-noise ratio of approximately 10:1.[8]
-
Verify the precision at this concentration by analyzing at least six samples. The RSD should be ≤ 20%.[8]
7. Robustness:
-
Deliberately vary critical chromatographic parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% of the organic modifier).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Assess the effect of these changes on the resolution and other system suitability parameters.
Caption: Key Validation Parameters for a Chiral HPLC Method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. physicsforums.com [physicsforums.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to Chiral Resolution: (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid Versus Other Chiral Acids
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a critical and often challenging step in the synthesis of enantiomerically pure compounds. The choice of a suitable chiral resolving agent is paramount for an efficient and successful resolution. This guide provides an objective comparison of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid with other commonly employed chiral acids, such as tartaric acid, mandelic acid, and their derivatives, for the resolution of racemic compounds, primarily focusing on amines.
The primary method for chiral resolution discussed herein is the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization[1][2].
Comparative Performance of Chiral Resolving Agents
The efficiency of a chiral resolution is typically evaluated by the yield of the diastereomeric salt and the enantiomeric excess (ee%) of the desired enantiomer after liberation from the salt. The following table summarizes the performance of several common chiral acids in the resolution of racemic 1-phenylethylamine.
| Chiral Resolving Agent | Racemic Compound | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Liberated Amine | Reference |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol/Water | High | >95% | [3] |
| L-(+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | Not specified | >95% (after recrystallization) | [4] |
| O,O'-Dibenzoyl-D-tartaric acid | (±)-1-Phenylethylamine | Methanol | 85% | 98% | [1] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-Diphenylpiperazine | Dichloromethane | Not specified | 98% | [5] |
Note on this compound: While this chiral acid is commercially available and used as a resolving agent, specific quantitative data from direct comparative studies with other acids for the resolution of common racemic compounds could not be found in the surveyed literature. Its efficacy is expected to be substrate-dependent, and screening studies are recommended to determine its suitability for a specific resolution.
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic amine via diastereomeric salt formation. These protocols should be optimized for each specific substrate and resolving agent combination.
Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
-
Dissolution: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating. In a separate flask, dissolve the chiral resolving acid (0.5-1.0 equivalent) in the same solvent, also with heating if necessary[1].
-
Salt Formation: Slowly add the warm solution of the chiral acid to the solution of the racemic amine with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomeric salt[1].
-
Recrystallization (Optional): To improve the diastereomeric and subsequent enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the purified diastereomeric salt in water.
-
Basification: Add a base (e.g., 10% NaOH solution) dropwise to the suspension with stirring until the salt is completely dissolved and the solution is basic (pH > 11). This liberates the free amine[1][6].
-
Extraction: Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Protocol 3: Recovery of the Chiral Resolving Agent
-
Acidification: The aqueous layer from the extraction, containing the sodium salt of the chiral acid, can be acidified with a strong acid (e.g., HCl) until the pH is acidic.
-
Extraction or Filtration: If the chiral acid precipitates upon acidification, it can be collected by filtration. Otherwise, it can be extracted with an appropriate organic solvent[7][8].
-
Purification: The recovered chiral acid can be purified by recrystallization and reused.
Protocol 4: Determination of Enantiomeric Excess
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC)[9][10][11].
-
Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape for amines[10].
-
Detection: UV detection at an appropriate wavelength.
-
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Visualization of the Chiral Resolution Workflow
The following diagram illustrates the general workflow for the classical resolution of a racemic amine using a chiral acid.
Caption: General workflow for chiral resolution of a racemic amine via diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. physicsforums.com [physicsforums.com]
- 7. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 8. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 9. uma.es [uma.es]
- 10. benchchem.com [benchchem.com]
- 11. heraldopenaccess.us [heraldopenaccess.us]
A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization. Among the arsenal of analytical techniques available to researchers, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely employed methods. This guide provides an objective comparison of these two techniques for the cross-validation of ee determination, supported by detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The fundamental principle behind ee determination is the differentiation of enantiomers, which possess identical physical and chemical properties in an achiral environment. Both HPLC and NMR employ chiral environments to induce a measurable difference between enantiomers. Chiral HPLC achieves this through the physical separation of enantiomers on a chiral stationary phase (CSP), leading to different retention times. In contrast, chiral NMR spectroscopy typically utilizes a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create transient diastereomeric complexes, resulting in distinct NMR signals for each enantiomer.
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for ee determination often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation. A summary of their key performance characteristics is presented below.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP). | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) leading to distinct NMR signals. |
| Sample Throughput | Generally lower due to chromatographic run times. | Higher, as spectra can be acquired relatively quickly (e.g., 5 minutes per sample). |
| Sensitivity | High, especially with sensitive detectors like UV or fluorescence. | Generally lower, requiring more sample. |
| Sample Preparation | Minimal, typically involves dissolving the sample in the mobile phase. | Can be minimal (with CSAs) or require a derivatization step (with CDAs). |
| Solvent Consumption | Higher, requires a continuous flow of mobile phase. | Lower, typically uses a small amount of deuterated solvent (e.g., 0.6 mL). |
| Data Analysis | Integration of peak areas from the chromatogram. | Integration of distinct resonance peaks for each diastereomer. |
| Universality | A wide variety of CSPs are available, but method development can be required to find the optimal column and mobile phase. | Finding a suitable CSA or CDA that provides baseline separation of signals can be challenging for some compounds. |
| Robustness | Well-established and robust method, often preferred for routine quality control in regulated environments. | Can be very effective, especially for reaction monitoring and high-throughput screening. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Protocol: Determination of Enantiomeric Excess of Propranolol
This protocol describes the direct separation of propranolol enantiomers using a chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Sample: Racemic propranolol hydrochloride and the (S)-(-)-enantiomer.
-
Solvent: Methanol for sample dissolution.
2. Sample Preparation:
-
Prepare a standard solution of racemic propranolol hydrochloride by dissolving 5 mg in 10 mL of methanol to a concentration of 0.5 mg/mL.
-
Prepare a separate standard solution of the (S)-(-)-enantiomer in the same manner.
-
Degas the mobile phase before use.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 225 nm.
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Inject the racemic standard and the (S)-(-)-enantiomer standard to determine the retention times and elution order of the enantiomers.
-
Inject the sample of unknown enantiomeric excess.
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas
A Comparative Guide to Lipases for Kinetic Resolution in Pharmaceutical and Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate biocatalyst is paramount for efficient and selective kinetic resolutions. This guide provides an objective comparison of commonly used lipases, supported by experimental data, to aid in the rational selection of enzymes for the synthesis of enantiomerically pure compounds.
The kinetic resolution of racemic mixtures is a cornerstone technique for obtaining chiral building blocks essential in the pharmaceutical and fine chemical industries. Among the various catalysts employed, lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) have emerged as highly versatile and efficient tools due to their broad substrate specificity, high enantioselectivity, and operation under mild reaction conditions.[1][2] This guide focuses on a comparative analysis of several widely utilized lipases, presenting key performance data and standardized experimental protocols.
Performance Comparison of Common Lipases
The efficacy of a lipase in kinetic resolution is determined by its ability to selectively acylate or hydrolyze one enantiomer of a racemic substrate, leading to the separation of the unreacted enantiomer and the product. This selectivity is quantified by the enantiomeric ratio (E), while the reaction progress is measured by the conversion rate (c) and the enantiomeric excess (e.e.) of the substrate and product. The following table summarizes experimental data for the kinetic resolution of various substrates using different lipases.
| Substrate | Lipase | Acyl Donor/Solvent | Time (h) | Conversion (c, %) | e.e. substrate (%) | e.e. product (%) | Enantioselectivity (E) | Reference |
| (±)-1-Phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl acetate / Hexane | 24 | 50 | >99 | >99 | >200 | [3] |
| (±)-1-Phenylethanol | Pseudomonas cepacia Lipase (PCL) | Vinyl acetate / Hexane | 24 | 47 | - | - | >200 | [3] |
| (±)-Ethyl 3-phenylbutanoate | Alcaligenes spp. Lipase | Hydrolysis / aq. buffer | - | - | 98 | 97 | >200 | [1] |
| (±)-Ketoprofen vinyl ester | Aspergillus terreus Lipase | Hydrolysis / Acetone:water | - | 46 | - | 96 | 129 | [4] |
| (±)-Naproxen methyl ester | Candida rugosa Lipase (CRL) | Hydrolysis / Isooctane | - | 49 | - | - | 174.2 | [4] |
| (±)-Aryltrimethylsilyl chiral alcohols | Candida antarctica Lipase B (CALB) | Vinyl acetate / Hexane | 16 | 50 | >99 | >99 | >200 | [3] |
| (±)-1,2-Diols | Pseudomonas cepacia Lipase (PSL-C) | Isopropenyl acetate / TBME | 12 | 44 | - | 90 | 40 | [5] |
Note: Enantiomeric excess (e.e.) and conversion (c) are key parameters in evaluating the success of a kinetic resolution. The enantioselectivity (E) is a measure of the enzyme's ability to discriminate between the two enantiomers. A higher E value indicates greater selectivity.
General Experimental Workflow
The following diagram illustrates a typical workflow for a lipase-catalyzed kinetic resolution experiment.
References
- 1. almacgroup.com [almacgroup.com]
- 2. jocpr.com [jocpr.com]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
Determining Enantiomeric Purity Without Pure Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. While traditional methods often rely on the availability of pure enantiomeric standards, their absence presents a significant analytical challenge. This guide provides an objective comparison of established and emerging techniques for determining enantiomeric purity without such standards, supported by experimental data and detailed protocols.
Comparison of Key Analytical Methods
The primary methods for determining enantiomeric purity in the absence of pure standards are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different analytical needs.
| Feature | Chiral HPLC | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Physical separation of enantiomers on a chiral stationary phase, assuming equal detector response for both enantiomers. | Formation of diastereomeric species (transient with CSAs or stable with CDAs) leading to distinct, quantifiable signals. |
| Sample Throughput | Moderate to high, amenable to automation. | Generally lower, sample preparation can be more involved. |
| Sensitivity | High, especially with sensitive detectors like fluorescence. | Moderate, dependent on the concentration and the specific nuclei being observed. |
| Resolution | Baseline separation of enantiomers is ideal but not always necessary with chiroptical detectors. | Depends on the effectiveness of the chiral auxiliary in inducing chemical shift differences. |
| Data Analysis | Integration of peak areas from the chromatogram. | Integration of distinct signals in the NMR spectrum. |
| Key Advantage | Direct physical separation provides strong evidence of enantiomeric composition. | Provides rich structural information in addition to enantiomeric ratio. |
| Limitations | Requires a suitable chiral stationary phase and mobile phase for separation. | Signal overlap can complicate quantification; derivatization may not be quantitative. |
Experimental Protocols and Data
Chiral High-Performance Liquid Chromatography (HPLC)
This method leverages the differential interaction of enantiomers with a chiral stationary phase to achieve separation. In the absence of pure standards, the fundamental assumption is that the detector response is identical for both enantiomers.
This protocol is adapted from a study by Sánchez et al. for the determination of enantiomeric excess in a commercial non-racemic mixture of promethazine.[1][2]
-
Instrumentation: HPLC system equipped with a UV-Vis, circular dichroism (CD), and fluorescence detector in series.
-
Chiral Column: AGP column (chiral alpha-1-acid glycoprotein).
-
Mobile Phase: Phosphate buffered saline (PBS, pH 4.15) and isopropanol (99.5:0.5, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection:
-
CD Detector: 250 nm
-
UV Detector: 250 nm
-
Fluorescence Detector: Excitation at 250 nm, Emission at 340 nm
-
-
Quantification: A calibration curve is constructed by injecting a series of dilutions of the enantiomeric mixture of known total concentration. The peak areas of the two enantiomers are plotted against the total concentration. The enantiomeric excess (% ee) is then calculated from the ratio of the peak areas.
| Detector | Enantiomeric Excess (%) | Detection Limit (µg) |
| Circular Dichroism | 10.4 | 1 |
| Photometric (UV) | 8.71 | Not specified |
| Fluorimetric | 8.58 | 0.02 |
Data sourced from Sánchez et al. The results demonstrate that even without pure standards, consistent enantiomeric excess values can be obtained using different detectors. The slight variations can be attributed to the different sensitivities and selectivities of the detectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for determining enantiomeric purity. Chiral Solvating Agents (CSAs) form transient diastereomeric complexes, while Chiral Derivatizing Agents (CDAs) form stable diastereomers, both of which result in distinguishable NMR signals for the two original enantiomers.
This protocol is a general procedure based on the use of (R)-1,1'-bi-2-naphthol (BINOL) as a CSA.[3]
-
Materials: NMR tube, deuterated chloroform (CDCl₃), chiral amine analyte, and (R)-BINOL.
-
Sample Preparation:
-
Dissolve a known quantity of the chiral amine analyte in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a sub-stoichiometric amount of the CSA, (R)-BINOL, to the NMR tube.
-
Gently shake the tube to ensure mixing and the formation of the transient diastereomeric complexes.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved into two distinct peaks upon addition of the CSA.
-
Integrate the areas of these two peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
-
| Method | Enantiomeric Purity of Minor Enantiomer (%) |
| NMR with CSA | 7.5 ± 0.3 |
| Chiral HPLC | 8.5 |
This data illustrates the close agreement that can be achieved between NMR and chiral HPLC methods for determining enantiomeric purity.[3]
Visualization of Experimental Workflows
Other Alternatives
Beyond the well-established methods of chiral HPLC and NMR, other techniques are emerging that offer the potential for absolute chiral analysis without the need for standards or auxiliaries.
-
Cavity-Enhanced Polarimetry (CEP): This advanced polarimetric technique offers the potential for the direct, unambiguous determination of enantiomeric excess in complex mixtures, even at trace levels and in the gas phase, without the need for calibration.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It can be used as a standalone technique or, more commonly, as a highly selective detector for HPLC or Supercritical Fluid Chromatography (SFC). Its selectivity allows for the determination of enantiomeric ratios even when the enantiomer peaks are not fully resolved chromatographically.
Conclusion
The determination of enantiomeric purity without pure standards is a solvable challenge with the right analytical tools. Chiral HPLC and NMR spectroscopy with chiral auxiliaries are robust and reliable methods, each with its own set of strengths. The choice between them will depend on factors such as the nature of the analyte, required sensitivity, and available instrumentation. As technology advances, techniques like cavity-enhanced polarimetry may offer more direct and absolute measurements, further simplifying this critical analytical task in the future.
References
A Comparative Guide to Analytical Methods for Chiral Compound Validation
The stereochemical configuration of a chiral compound can significantly influence its pharmacological and toxicological properties. Consequently, the robust validation of analytical methods to accurately determine enantiomeric purity is a critical aspect of drug development and quality control. This guide provides an objective comparison of the three primary analytical techniques for chiral separations—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their needs.
Comparative Performance of Analytical Techniques
The choice of analytical technique for chiral analysis is dictated by factors such as the analyte's properties (e.g., polarity, volatility), required sensitivity, speed, and laboratory instrumentation. The following tables provide a comparative summary of typical performance characteristics for HPLC, SFC, and CE in the analysis of chiral compounds, using the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen and the beta-blocker Propranolol as representative examples.
Table 1: Performance Comparison for Chiral Separation of Ketoprofen
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Chiral Selector | Polysaccharide-based CSP (e.g., Lux Amylose-2) | Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin |
| Resolution (Rs) | > 2.0[1] | > 2.0 |
| Analysis Time | < 15 minutes[2] | ~ 10 minutes[3] |
| Limit of Detection (LOD) | 0.20 ng[4] | Not specified in provided abstracts |
| Limit of Quantitation (LOQ) | 0.78 ng (S-ketoprofen), 0.86 ng (R-ketoprofen)[4] | Not specified in provided abstracts |
| Linearity (r²) | 0.999[4] | Not specified in provided abstracts |
| Precision (%RSD) | < 2.0%[4] | Not specified in provided abstracts |
| Key Advantages | Well-established, high reproducibility, wide availability of CSPs.[5] | Fast analysis, low solvent consumption, orthogonal selectivity.[6] |
| Key Disadvantages | Longer analysis times compared to CE, higher solvent consumption.[5] | Sensitivity can be lower than HPLC, method development can be complex. |
Table 2: Performance Comparison for Chiral Separation of Propranolol
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Chiral Stationary Phase (CSP) | Amylose tris-(3,5-dimethylphenylcarbamate) (ChiralPak®IA)[7] | Amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak® IG)[8] |
| Resolution (Rs) | 1.75[7] | > 3.0[8] |
| Analysis Time | ~ 6 minutes[7] | < 6 minutes[8] |
| Limit of Detection (LOD) | Not specified in provided abstracts | 0.126 - 0.137 µg/mL[8] |
| Limit of Quantitation (LOQ) | Not specified in provided abstracts | 0.376 - 0.414 µg/mL[8] |
| Linearity (Concentration Range) | Not specified in provided abstracts | 0.5 - 10 µg/mL[8] |
| Precision (%RSD) | Not specified in provided abstracts | Not specified in provided abstracts |
| Key Advantages | Robust and well-understood methodology. | Fast separations, reduced solvent usage ("green" chromatography), complementary selectivity to HPLC.[9][10] |
| Key Disadvantages | Can be slower and use more organic solvent than SFC. | Requires specialized instrumentation. |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental for reproducible and validatable analytical methods. The following sections provide representative methodologies for the chiral analysis of Ketoprofen and Propranolol using HPLC, SFC, and CE.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Ketoprofen
This protocol outlines a standard approach for the enantioselective analysis of Ketoprofen using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
(R,S)-Ketoprofen standard
-
(S)-Ketoprofen and (R)-Ketoprofen reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent with UV detector.
-
Chiral Stationary Phase: Lux Amylose-2 [250 x 4.6 mm, 5 µm].[5]
-
Mobile Phase: n-Hexane:Ethanol with 0.1% TFA (e.g., 90:10 v/v + 0.1% TFA).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
3. Standard and Sample Preparation:
-
Standard Stock Solution (Racemic): Prepare a 1 mg/mL solution of (R,S)-Ketoprofen in the mobile phase.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Ketoprofen sample in the mobile phase to a target concentration of 100 µg/mL.
4. System Suitability:
-
Inject the racemic standard solution five times.
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
-
The relative standard deviation (RSD) of the peak areas for five replicate injections should be ≤ 2.0%.
5. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of the undesired enantiomer at a minimum of five concentrations. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Analyze samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of a spiked solution on the same day.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument. The RSD for both should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the separation.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) for Propranolol
This protocol describes a method for the enantiomeric separation of Propranolol using an immobilized polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
(R,S)-Propranolol standard
-
(S)-Propranolol and (R)-Propranolol reference standards
-
Carbon Dioxide (SFC grade)
-
Methanol (SFC grade)
-
Isopropanol (SFC grade)
-
Isopropylamine
2. Chromatographic Conditions:
-
SFC System: Waters ACQUITY UPC² or equivalent with a photodiode array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® IG (250 mm × 4.6 mm, 5 μm).[8]
-
Mobile Phase: A mixture of CO2 and a modifier (e.g., Methanol/Isopropanol 50:50 v/v with 0.1% isopropylamine) in a 75:25 (v/v) ratio.[8]
-
Flow Rate: 4.0 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Back Pressure: 100 bar.[8]
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 10 µL.[8]
3. Standard and Sample Preparation:
-
Standard Stock Solution (Racemic): Prepare a 1 mg/mL solution of (R,S)-Propranolol in the modifier.
-
Working Standard Solution: Dilute the stock solution with the modifier to a final concentration of 10 µg/mL.[8]
-
Sample Solution: Accurately weigh and dissolve the Propranolol sample in the modifier to a target concentration of 10 µg/mL.[8]
4. System Suitability:
-
Inject the racemic standard solution five times.
-
The resolution between the enantiomer peaks should be ≥ 2.0.
-
The RSD of the peak areas for five replicate injections should be ≤ 2.0%.
5. Validation Parameters:
-
Follow a similar validation strategy as outlined in the HPLC protocol, adapting the concentration ranges and acceptance criteria as appropriate for the specific application. The validation should include linearity, accuracy, precision, LOD, LOQ, and robustness.[8]
Protocol 3: Chiral Capillary Electrophoresis (CE) for Ketoprofen
This protocol provides a general framework for the enantioseparation of Ketoprofen using a cyclodextrin-based chiral selector.
1. Materials and Reagents:
-
(R,S)-Ketoprofen standard
-
(S)-Ketoprofen and (R)-Ketoprofen reference standards
-
Sodium phosphate monobasic and dibasic
-
Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin
-
Sodium hydroxide (for pH adjustment)
-
Deionized water
2. Electrophoretic Conditions:
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent with a DAD detector.
-
Capillary: Fused silica capillary, 50 µm i.d., effective length 40 cm.[3]
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 7.0) containing 15 mM Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin.[3]
-
Voltage: 25 kV.[3]
-
Temperature: 25 °C.[3]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection Wavelength: 254 nm.[3]
3. Standard and Sample Preparation:
-
Standard Stock Solution (Racemic): Prepare a 1 mg/mL solution of (R,S)-Ketoprofen in the BGE.
-
Working Standard Solution: Dilute the stock solution with the BGE to a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Ketoprofen sample in the BGE to a target concentration of 100 µg/mL.
4. System Suitability:
-
Inject the racemic standard solution five times.
-
The resolution between the enantiomer peaks should be ≥ 1.5.
-
The RSD of the migration times and peak areas for five replicate injections should be ≤ 2.0% and ≤ 5.0%, respectively.
5. Validation Parameters:
-
Perform validation as described in the HPLC protocol, ensuring that parameters such as linearity, accuracy, precision, LOD, LOQ, and robustness are assessed according to ICH guidelines.
Visualization of Experimental Workflows
To further clarify the logical steps involved in the validation of these analytical methods, the following diagrams illustrate the general workflows.
Caption: General workflow for HPLC/SFC method validation.
Caption: Workflow for Capillary Electrophoresis method validation.
Conclusion
The validation of analytical methods for chiral compounds is a regulatory requirement and a scientific necessity to ensure the quality, safety, and efficacy of pharmaceutical products. HPLC, SFC, and CE each offer distinct advantages and are powerful tools for enantioselective analysis. HPLC is a robust and widely implemented technique, while SFC provides a "greener" and often faster alternative. CE offers an orthogonal separation mechanism with high efficiency, particularly for polar compounds. The choice of the most suitable technique will depend on the specific analytical challenge, available resources, and the desired performance characteristics. The provided data and protocols serve as a guide for researchers to develop and validate robust and reliable analytical methods for chiral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. eatris.cz [eatris.cz]
- 3. benchchem.com [benchchem.com]
- 4. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Synthesis: Enzymatic Resolution vs. Asymmetric Synthesis for (S)-Ibuprofen Production
In the landscape of pharmaceutical development and manufacturing, the production of enantiomerically pure compounds is of paramount importance, as the desired therapeutic activity often resides in a single enantiomer, while the other may be inactive or even cause adverse effects. This guide provides a detailed comparison of two prominent strategies for obtaining single-enantiomer drugs: enzymatic resolution and asymmetric synthesis. To illustrate these approaches, we will focus on the synthesis of (S)-ibuprofen, the active enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID).
Core Principles: A Tale of Two Strategies
Enzymatic resolution is a biocatalytic method that relies on the stereoselectivity of enzymes to separate a racemic mixture. In this approach, an enzyme selectively catalyzes a reaction with one enantiomer of the racemate, leaving the other enantiomer unreacted. This results in a mixture of the unreacted enantiomer and a new product, which can then be separated based on their different chemical properties. A key limitation of classical enzymatic resolution is that the theoretical maximum yield for the desired enantiomer is 50%.
Asymmetric synthesis , on the other hand, is a chemical method that creates a chiral center in a prochiral substrate, directly yielding an excess of one enantiomer. This is achieved through the use of a chiral catalyst or a chiral auxiliary that influences the stereochemical outcome of the reaction. Unlike enzymatic resolution, asymmetric synthesis has the potential to achieve a theoretical yield of 100% for the desired enantiomer.
Quantitative Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the production of (S)-ibuprofen via enzymatic resolution and asymmetric synthesis, providing a clear comparison of their performance.
| Parameter | Enzymatic Resolution (Lipase-catalyzed) | Asymmetric Synthesis (Ru-BINAP Catalyzed) |
| Starting Material | Racemic Ibuprofen | 2-(4-isobutylphenyl)acrylic acid |
| Catalyst/Enzyme | Immobilized Candida rugosa lipase | [Ru((S)-BINAP)(OAc)₂] |
| Reaction Type | Enantioselective esterification | Asymmetric hydrogenation |
| Solvent | Isooctane | Methanol |
| Temperature | 37°C | Ambient Temperature |
| Pressure | Atmospheric | 1000 psig H₂ |
| Reaction Time | 36 hours | 14 hours |
| Conversion | 45% | >99% |
| Enantiomeric Excess (e.e.) | 96% | 94% |
| Theoretical Max. Yield | 50% | 100% |
Experimental Protocols
Enzymatic Resolution of Racemic Ibuprofen
This protocol is based on the enantioselective esterification of racemic ibuprofen using immobilized Candida rugosa lipase.[1]
Materials:
-
Racemic ibuprofen
-
Immobilized Candida rugosa lipase (on silica nanoparticles)
-
Isooctane
-
n-propanol
-
Deionized water
Procedure:
-
To a reaction vessel, add 20 mL of isooctane.
-
Add racemic ibuprofen to a final concentration of 0.025 M.
-
Add n-propanol to a final concentration of 0.025 M.
-
Add 20 µL of deionized water.
-
Add 40 mg of immobilized Candida rugosa lipase.
-
The reaction mixture is then shaken at 37°C for 36 hours.
-
Upon completion, the enzyme is filtered off.
-
The unreacted (R)-ibuprofen and the (S)-ibuprofen propyl ester are then separated using standard chromatographic techniques. The (S)-ibuprofen propyl ester is subsequently hydrolyzed to yield (S)-ibuprofen.
Asymmetric Synthesis of (S)-Ibuprofen
This protocol is based on the asymmetric hydrogenation of 2-(4-isobutylphenyl)acrylic acid catalyzed by a Ruthenium-BINAP complex.
Materials:
-
2-(4-isobutylphenyl)acrylic acid
-
[Ru((S)-BINAP)(OAc)₂] catalyst
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
A catalyst solution is prepared by dissolving the [Ru((S)-BINAP)(OAc)₂] catalyst in degassed methanol.
-
In a high-pressure reactor, 2-(4-isobutylphenyl)acrylic acid is dissolved in degassed methanol.
-
The catalyst solution is added to the reactor.
-
The reactor is purged with hydrogen gas and then pressurized to 1000 psig with hydrogen.
-
The reaction mixture is stirred at ambient temperature for 14 hours.
-
After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure to yield (S)-ibuprofen.
Visualization of Experimental Workflows
Concluding Remarks for Researchers and Drug Development Professionals
The choice between enzymatic resolution and asymmetric synthesis is a critical decision in the development of chiral drugs, with each route offering distinct advantages and disadvantages.
Enzymatic resolution provides a highly selective and often environmentally benign approach, operating under mild conditions. The use of enzymes can lead to excellent enantiomeric excess. However, the primary drawback is the theoretical maximum yield of 50% for the desired enantiomer in a classical resolution, which can impact the overall process economy, especially at a large scale. While dynamic kinetic resolution (DKR) can overcome this yield limitation by incorporating in-situ racemization of the unwanted enantiomer, it adds complexity to the process.
Asymmetric synthesis , particularly through catalytic hydrogenation, presents a more atom-economical and potentially higher-yielding alternative. With the ability to theoretically achieve 100% yield of the desired enantiomer, this method is often favored for large-scale industrial production. The high efficiency and turnover numbers of catalysts like Ru-BINAP make it a powerful tool. However, the development of an effective asymmetric synthesis can be more challenging, often requiring expensive and air-sensitive catalysts and ligands, as well as potentially harsh reaction conditions (e.g., high pressure).
For researchers and drug development professionals, the selection of the synthetic route will depend on a variety of factors including the stage of development, the cost and availability of starting materials and catalysts, the desired scale of production, and the environmental impact of the process. Early-stage research may favor the often more readily implementable enzymatic resolution for accessing small quantities of enantiopure material, while large-scale manufacturing may drive the development of a more efficient asymmetric synthesis. A thorough evaluation of both routes, considering the specific constraints and goals of the project, is essential for making an informed and strategic decision.
References
Navigating the Mirror World: A Comparative Guide to Chiral Stationary Phases for Enantioselective HPLC
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical challenge. The distinct pharmacological and toxicological profiles of chiral molecules necessitate robust analytical methods to ensure the safety and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as the cornerstone of enantioselective analysis. This guide provides an objective comparison of the performance of common CSPs, supported by experimental data, to aid in the selection of the most suitable phase for your analytical needs.
The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differential stability of these complexes leads to differences in retention times, enabling their separation. The most prevalent CSPs are based on polysaccharides, proteins, and cyclodextrins, each offering unique chiral recognition capabilities.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate CSP is often the most critical step in developing a successful chiral separation method. The following tables summarize the performance of various CSPs for the enantioseparation of representative acidic and basic drugs, specifically the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the beta-blocker propranolol.
Table 1: Performance Comparison for the Enantioseparation of Ibuprofen (an NSAID)
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Analysis Time (min) | Reference |
| Polysaccharide-Based | ||||||
| Chiralpak AD | n-Hexane/Isopropanol/Trifluoroacetic acid (90/10/0.1) | 1.0 | 1.73 | 1.08 | < 15 | [1] |
| Chiralcel OD | n-Hexane/Ethanol | 0.3 | 1.44 | - | ~20 | [1] |
| Chiralpak IA | n-Hexane/Ethanol/Trifluoroacetic acid (95/5/0.1) | 1.0 | > 2.0 | ~1.3 | < 10 | [1] |
| Protein-Based | ||||||
| CHIRALPAK AGP | 10 mM Phosphate buffer (pH 7.0)/Acetonitrile (90/10) | 0.9 | > 1.5 | - | ~12 | [2] |
| Cyclodextrin-Based | ||||||
| CYCLOBOND I 2000 | Acetonitrile/Triethylammonium acetate buffer (pH 4.5) (30/70) | 1.0 | > 1.5 | - | < 20 |
Table 2: Performance Comparison for the Enantioseparation of Propranolol (a Beta-Blocker)
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Analysis Time (min) | Reference |
| Polysaccharide-Based | ||||||
| Lux Cellulose-1 | n-Hexane/Ethanol/Diethylamine (70/30/0.3) | 1.0 | > 2.0 | - | < 10 | [3] |
| Chiralpak AD-H | n-Hexane/Isopropanol/Diethylamine (80/20/0.1) | 1.0 | > 2.0 | ~1.4 | < 15 | [4] |
| Protein-Based | ||||||
| CHIRALPAK AGP | 10 mM Phosphate buffer (pH 7.0)/Isopropanol (98/2) | 0.9 | 2.1 | 2.4 | ~12 | [2] |
| Chiralpak CBH | 5mM Ammonium acetate (pH 6.4)/Methanol (95/5) | 0.1 | Baseline Separation | - | < 30 | [5] |
| Cyclodextrin-Based | ||||||
| β-Cyclodextrin (BCD) | Phosphate buffer/Acetonitrile | 1.0 | 1.3 | 1.1 | ~20 | [2] |
| Macrocyclic Glycopeptide | ||||||
| Chirobiotic T | Methanol/Acetic Acid/Triethylamine (100/0.1/0.05) | 1.0 | > 1.5 | - | < 15 | [4] |
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to achieving successful and reliable chiral separations. The following protocols correspond to representative data presented in the tables above.
Protocol 1: Enantioseparation of Propranolol using a Polysaccharide-Based CSP
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Lux Cellulose-1 (250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (70/30/0.3, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.[3]
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve propranolol standard in the mobile phase to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Protocol 2: Enantioseparation of Ibuprofen using a Protein-Based CSP
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: CHIRALPAK AGP (100 mm x 4.0 mm, 5 µm).[2]
-
Mobile Phase: 10 mM Phosphate buffer (pH 7.0)/Acetonitrile (90/10, v/v).[2]
-
Flow Rate: 0.9 mL/min.[2]
-
Temperature: Ambient.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve ibuprofen standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Injection Volume: 20 µL.
Visualizing the Path to Separation: Workflows and Logic
The process of selecting a chiral column and developing a separation method can be systematic. The following diagrams illustrate a logical workflow for chiral method development and the underlying principles of chiral recognition.
Caption: A typical workflow for developing a chiral HPLC method.
Caption: The "three-point interaction model" for chiral recognition.
Conclusion
The selection of an optimal chiral stationary phase is a multifaceted process that is guided by the physicochemical properties of the analyte and the desired chromatographic conditions. Polysaccharide-based CSPs offer broad applicability, while protein-based phases can provide unique selectivity, particularly for pharmaceutical compounds. Cyclodextrin-based CSPs are effective for including hydrophobic moieties within their chiral cavities. A systematic screening approach, coupled with a thorough understanding of the principles of chiral recognition, is paramount to developing robust and reliable enantioselective HPLC methods. This guide serves as a starting point for navigating the complexities of chiral separations, empowering researchers to confidently select the appropriate tools for their analytical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. | Sigma-Aldrich [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of chiral separation methods for hydroxyacetic acids
An Objective Guide to Chiral Separation Methods for Hydroxyacetic Acids
For researchers, scientists, and drug development professionals, the enantioselective separation of hydroxyacetic acids is a critical task, as individual enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological properties. This guide provides a comprehensive comparison of prevalent chiral separation techniques, supported by experimental data and detailed protocols to aid in method development and selection. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC), each offering distinct advantages in terms of speed, efficiency, and applicability.
High-Performance Liquid Chromatography (HPLC)
Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most common and versatile approach.[1][2] Polysaccharide-based CSPs, derived from amylose and cellulose, are particularly effective due to their broad enantiorecognition capabilities for a wide range of compounds, including acidic analytes like hydroxyacetic acids.[3] The fundamental difference in their chiral recognition stems from their distinct structures; cellulose is a relatively linear polymer, while amylose has a helical three-dimensional structure, leading to different selectivities.[3] Immobilized CSPs, where the chiral selector is covalently bonded to the silica gel, offer greater flexibility in mobile phase selection and enhanced durability compared to coated CSPs.[3]
Comparative Data for HPLC Separations
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rₛ) | Analysis Time | Reference |
| Mandelic Acid | CHIRALPAK® IC | n-hexane/isopropanol/TFA (85:15:0.1, v/v/v) | 2.21 | < 15 min | [4] |
| 4-Methoxymandelic Acid | CHIRALPAK® IC | n-hexane/isopropanol/TFA (90:10:0.1, v/v/v) | 2.14 | < 20 min | [4] |
| 3,4,5-Trismethoxymandelic Acid | CHIRALPAK® IC | n-hexane/ethanol/TFA (80:20:0.1, v/v/v) | 3.70 | < 15 min | [4] |
| 2-Hydroxy-2-methylbutanoic Acid | Chiralcel OD-H | n-Hexane/IPA/TFA (90:10:0.1) | > 1.5 | Not Specified | |
| 2-Hydroxyoctanoic Acid Methyl Ester | Chiralpak AD-H | Hexane/IPA/TFA (95:5:0.1) | > 2.0 | < 15 min | [5] |
| Naproxen (Arylpropionic Acid) | Whelk-O 1 | Hexane/Isopropanol/Acetic Acid (80:20:0.5) | Not Specified (α=2.1) | 16 min | [1] |
Experimental Protocol: Direct Chiral HPLC
This protocol provides a representative methodology for the direct chiral separation of a hydroxyacetic acid using a polysaccharide-based CSP.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based column such as CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or Chiralcel OD-H.[4]
-
Reagents: HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol) and an acidic modifier like trifluoroacetic acid (TFA).[1][4]
2. Sample Preparation:
-
Dissolve the racemic hydroxyacetic acid sample in an appropriate solvent, such as ethanol or the mobile phase, to a concentration of approximately 1.0 mg/mL.[4]
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
3. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol (isopropanol or ethanol) with 0.1% TFA added to improve peak shape and resolution for acidic compounds.[1][4] A common starting ratio is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: Set the flow rate between 0.4 and 1.2 mL/min.[4]
-
Temperature: Maintain the column temperature between 15–35 °C.[4]
-
Detection: Set the UV detector to an appropriate wavelength for the analyte (e.g., 230 nm for mandelic acid).[4]
-
Injection Volume: Inject 10 µL of the prepared sample.[4]
4. Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 is considered baseline separation.
Capillary Electrophoresis (CE)
Capillary Electrophoresis has gained attention for chiral separations due to its low cost, high efficiency, and "green" characteristics.[6] The technique separates enantiomers by creating a difference in their electrophoretic mobility. This is achieved by adding a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers.[7] Cyclodextrins and antibiotics, such as vancomycin, are commonly used as chiral selectors for hydroxy acids.[6][8]
Comparative Data for CE Separations
| Analyte Class | Chiral Selector | Background Electrolyte (BGE) | Key Feature | Reference |
| Aliphatic & Aromatic α-Hydroxy Acids | Vancomycin | 10 mM Benzoic acid/L-histidine (pH 5.0) | Direct separation without derivatization | [6][9] |
| α-Hydroxy Acids | Ristocetin A (Immobilized) | 0.05% TEA and 0.1% acetic acid in methanol | Capillary Electrochromatography (CEC) setup | [8] |
| Various Acidic & Basic Drugs | Various Cyclodextrins | Phosphate or other buffers | Broad applicability for different compound classes | [7] |
Experimental Protocol: Chiral Capillary Electrophoresis
This protocol outlines a general procedure for the chiral analysis of hydroxy acids using CE with a chiral selector.
1. Materials and Instrumentation:
-
CE System: A standard CE instrument with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm I.D.), potentially coated to reduce electroosmotic flow.[6]
-
Reagents: High-purity reagents for the background electrolyte (e.g., benzoic acid, L-histidine) and the chiral selector (e.g., vancomycin).[6]
2. Electrolyte and Sample Preparation:
-
Background Electrolyte (BGE): Prepare the BGE, for instance, 10 mM benzoic acid/L-histidine at pH 5.0. Add the chiral selector (e.g., vancomycin) at an optimized concentration.[6]
-
Sample Preparation: Dissolve the hydroxy acid sample in the BGE or water to an appropriate concentration (e.g., 10⁻⁴ M).[10]
3. Electrophoretic Conditions:
-
Capillary Conditioning: Condition a new capillary by flushing with sodium hydroxide, water, and finally the BGE.
-
Injection: Inject the sample using either hydrodynamic or electrokinetic injection.[10]
-
Temperature: Maintain a constant capillary temperature (e.g., 25 °C).[10]
-
Detection: Use direct or indirect UV detection at a suitable wavelength.[6]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC, using supercritical CO₂ as the primary mobile phase.[11][12] Its low viscosity and high diffusivity enable fast separations and rapid equilibration times.[11][13] For chiral separations, SFC is often complementary to HPLC, sometimes providing different elution orders or improved resolution.[12] The technique is particularly advantageous for preparative-scale separations due to the ease of removing the CO₂ solvent.[11]
Comparative Data for SFC Separations
| Analyte Class | Chiral Stationary Phase (CSP) | Mobile Phase Modifier | Key Feature | Reference |
| Fatty Acid Esters of Hydroxy Fatty Acids | Lux i-Amylose-3 | Acetonitrile-Methanol | Fast enantioseparation (< 5 min) | [14] |
| Various Acidic Compounds | CHIRALPAK QN-AX / QD-AX | Methanol with Formic or Acetic Acid | Ion-exchange mechanism in SFC | [15] |
| General Chiral Compounds | Various Polysaccharide-based | Alcohols (Methanol, Ethanol, etc.) | 3-5 times faster than HPLC | [12] |
Experimental Protocol: Chiral Supercritical Fluid Chromatography
This protocol describes a general method for chiral SFC analysis.
1. Materials and Instrumentation:
-
SFC System: An analytical SFC system equipped with a back-pressure regulator, pump for CO₂ and a modifier pump, column oven, and a detector (e.g., UV or MS).
-
Chiral Column: Polysaccharide-based columns are commonly used (e.g., Lux i-Amylose-3).[14]
-
Reagents: Supercritical fluid grade CO₂, HPLC-grade modifiers (e.g., methanol, acetonitrile), and additives (e.g., formic acid).[14][15]
2. Sample Preparation:
-
Dissolve the sample fully in the mobile phase modifier (e.g., methanol) or a 1:1 mixture of Dichloromethane/Methanol to prevent precipitation on the column.[16]
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of supercritical CO₂ and an alcohol modifier (e.g., methanol). For acidic analytes, a small amount of an acidic additive may be required.[14][15]
-
Flow Rate: Typically 1-4 mL/min for analytical scale.
-
Back Pressure: Maintain a constant back pressure (e.g., 100-150 bar).
-
Temperature: Set the column oven temperature (e.g., 35-40 °C).
-
Detection: UV or MS detection as appropriate.
Method Development Workflow
Selecting the optimal chiral separation method requires a systematic approach. The process typically involves screening different techniques and conditions to find the most effective and efficient separation, followed by optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Versatile capillary electrophoresis method for the direct chiral separation of aliphatic and aromatic α-hydroxy acids, β-hydroxy acids and polyhydroxy acids using vancomycin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. selvita.com [selvita.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chiraltech.com [chiraltech.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Safety Operating Guide
Proper Disposal of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with general laboratory chemical waste management principles.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards:
-
Harmful if swallowed (H302)[3]
Required PPE:
II. Segregation and Waste Classification
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[4] this compound is a halogenated organic acid .[5][6] Therefore, it must be collected in a designated waste container separate from other chemical waste streams.
| Waste Category | Examples | Segregation Requirement |
| Halogenated Organic Waste | This compound, Dichloromethane, Chloroform | Collect in a designated, properly labeled container for halogenated compounds.[5][7] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Methanol | Collect in a separate container from halogenated waste.[5] |
| Inorganic Waste | Acids (e.g., HCl, H₂SO₄), Bases (e.g., NaOH) | Collect in separate containers, ensuring acids and bases are not mixed.[5] |
| Solid Waste (Contaminated) | Gloves, paper towels, etc. | Dispose of in a designated container for chemically contaminated solid waste. |
III. Step-by-Step Disposal Protocol
-
Container Selection: Choose a suitable, leak-proof container made of a material compatible with the chemical. The container must have a secure cap to prevent spills and vapor release.[7][8]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first drop of waste is added.[4][8] Do not use abbreviations or chemical formulas.[8]
-
Collection: Carefully transfer the waste into the designated container, avoiding splashes.[4] All work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[9] Ensure it is stored away from incompatible materials.[8] Keep the container closed except when adding waste.[7][8]
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the chemical should be considered contaminated and disposed of in a designated solid hazardous waste container.[8] Empty containers of the chemical must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[8]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed waste disposal service.[9] Do not dispose of this chemical down the drain or in the regular trash.[8] The final disposal method will likely be incineration at an approved hazardous waste facility.[5]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are designed to be clear, concise, and directly applicable to a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard Compliance |
| Eye/Face Protection | Chemical safety goggles or a face shield. | NIOSH (US) or EN 166 (EU) approved.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or chemical-resistant suit.[3] | Inspect gloves prior to use. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter (e.g., N95 or P1 dust masks for nuisance levels of dust) if ventilation is inadequate or dust is generated. | |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][4]
-
Do not breathe dust or fumes.[1][3] Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly after handling the product and before breaks.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible substances such as strong oxidizing agents.[3]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
In case of skin contact: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1]
-
If inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
The compound should be disposed of as hazardous waste.[6]
-
Do not let the product enter drains, other waterways, or soil.[1][2]
-
Contaminated packaging should be treated as the product itself.
-
Consult a licensed professional waste disposal service to dispose of this material.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
